1-Bromo-4-fluoro-2-propoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-fluoro-2-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIYJCJNTNUSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624020 | |
| Record name | 1-Bromo-4-fluoro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473417-38-8 | |
| Record name | Benzene, 1-bromo-4-fluoro-2-propoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473417-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-fluoro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-fluoro-2-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and efficient two-step synthesis pathway for 1-Bromo-4-fluoro-2-propoxybenzene, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis involves the electrophilic bromination of 2-fluorophenol to produce the key intermediate, 4-bromo-2-fluorophenol, followed by a Williamson ether synthesis to introduce the propoxy group. This document provides detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its replication in a laboratory setting.
I. Overall Synthesis Pathway
The synthesis of this compound is accomplished through a two-step process starting from commercially available 2-fluorophenol.
An In-depth Technical Guide to 1-Bromo-4-fluoro-2-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-4-fluoro-2-propoxybenzene (CAS No. 473417-38-8), a halogenated aromatic ether of increasing interest in medicinal chemistry and materials science. This document compiles available data on its molecular structure, physicochemical properties, and safety and handling protocols. Furthermore, it outlines a probable synthetic route via the Williamson ether synthesis and discusses the broader applications of related bromo-fluoro-alkoxybenzene derivatives in drug discovery, supported by relevant experimental contexts and logical workflows.
Core Chemical Properties
This compound is a substituted aromatic compound featuring a bromine atom, a fluorine atom, and a propoxy group attached to a benzene ring. Its unique substitution pattern imparts specific electronic and steric properties that are of interest for creating diverse chemical entities.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 473417-38-8 | [1][2] |
| Molecular Formula | C₉H₁₀BrFO | [1] |
| Molecular Weight | 233.08 g/mol | [1] |
| Canonical SMILES | CCCCOc1cc(F)ccc1Br | N/A |
| InChI Key | N/A | N/A |
Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 1-Bromo-4-fluorobenzene | 460-00-4 | C₆H₄BrF | 175.00 | 151-152 | -17.5 | 1.593 |
| 1-Bromo-4-propoxybenzene | 39969-56-7 | C₉H₁₁BrO | 215.09 | 115-117 (10 mmHg) | N/A | 1.348 |
| 2-Bromo-1-fluoro-4-propoxybenzene | 1547625-49-9 | C₉H₁₀BrFO | 233.08 | N/A | N/A | N/A |
| 4-Bromo-1-fluoro-2-propoxybenzene | 1062618-87-4 | C₉H₁₀BrFO | 233.08 | N/A | N/A | N/A |
Data for related compounds are sourced from various chemical supplier databases and should be considered as reference points.
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in readily available literature. However, the Williamson ether synthesis is the most probable and logical route for its preparation. This method involves the reaction of a phenoxide with an alkyl halide.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The synthesis would likely proceed by the deprotonation of 2-bromo-5-fluorophenol with a suitable base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with a propyl halide (e.g., 1-bromopropane or 1-iodopropane).
Caption: Proposed Williamson ether synthesis of this compound.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard Williamson ether synthesis procedures. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.
Materials:
-
2-Bromo-5-fluorophenol
-
1-Bromopropane (or 1-Iodopropane)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Deionized water
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-bromo-5-fluorophenol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Deprotonation: To the stirred solution, add the base (e.g., sodium hydride, portion-wise at 0 °C, or potassium carbonate). Allow the reaction to stir at room temperature until the deprotonation is complete (cessation of gas evolution for NaH).
-
Nucleophilic Substitution: Add 1-bromopropane to the reaction mixture. Heat the mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Safety and Handling
While a comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be strictly followed.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
This compound is listed as a reagent for biological and pharmaceutical research and can be used as a reference substance for drug impurities.[1] While specific applications of this exact isomer are not detailed in the literature, the bromo-fluoro-alkoxybenzene scaffold is of significant interest in medicinal chemistry.
The presence of bromine and fluorine atoms allows for diverse synthetic modifications. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a molecule.
Potential Logical Relationships in Drug Discovery:
Caption: Role of this compound as a scaffold in drug discovery.
Conclusion
This compound is a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited, its structural similarity to other well-characterized halogenated aromatic ethers suggests its potential for a wide range of applications. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its utility in the development of novel therapeutic agents and functional materials. This guide serves as a foundational resource for researchers interested in leveraging the unique properties of this compound.
References
Spectroscopic Characterization of 1-Bromo-4-fluoro-2-propoxybenzene: A Technical Guide
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed framework for the spectroscopic analysis of 1-Bromo-4-fluoro-2-propoxybenzene. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols, and includes a workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound, extrapolated from data for structurally similar compounds such as 1-bromo-4-propoxybenzene and 1-bromo-4-fluorobenzene.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Solvent: CDCl₃, TMS as internal standard. Data for the aromatic region is based on 1-bromo-4-fluorobenzene, while the propoxy chain is a standard prediction.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.00 - 7.50 | m | 3H | Ar-H |
| Alkoxy | 3.90 - 4.10 | t | 2H | -OCH₂- |
| Alkyl | 1.70 - 1.90 | sextet | 2H | -CH₂- |
| Alkyl | 0.90 - 1.10 | t | 3H | -CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Aromatic | 155.0 - 160.0 (d, ¹JCF) | C-F | ||
| Aromatic | 110.0 - 140.0 | Ar-C | ||
| Alkoxy | 69.0 - 72.0 | -OCH₂- | ||
| Alkyl | 21.0 - 24.0 | -CH₂- | ||
| Alkyl | 9.0 - 12.0 | -CH₃ |
Table 2: Predicted IR Absorption Bands
Based on data for 1-bromo-4-propoxybenzene and p-bromofluorobenzene.[1][2][3]
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2970 - 2850 | Strong | C-H stretch (aliphatic) |
| 1590 - 1570 | Medium | C=C stretch (aromatic) |
| 1490 - 1470 | Strong | C=C stretch (aromatic) |
| 1250 - 1230 | Strong | C-O stretch (aryl ether) |
| 1180 - 1160 | Strong | C-F stretch |
| 1050 - 1000 | Medium | C-Br stretch |
| 830 - 810 | Strong | C-H bend (p-disubstituted) |
Table 3: Predicted Mass Spectrometry Fragmentation
Based on Electron Ionization (EI) data for 1-bromo-4-propoxybenzene and 1-bromo-4-propylbenzene.[1][4][5]
| m/z | Relative Intensity | Possible Fragment |
| 234/236 | High | [M]⁺ (Molecular ion with Br isotopes) |
| 191/193 | Medium | [M - C₃H₇]⁺ |
| 155 | Medium | [M - Br]⁺ |
| 112 | Low | [C₆H₄FO]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is a general guideline for the structural elucidation of organic molecules.[6]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling.[7]
-
This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
2.2 Infrared (IR) Spectroscopy
This protocol is suitable for the analysis of liquid samples.[8][9][10][11][12]
-
Sample Preparation: For a liquid sample, place one drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.[8][11]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Obtain a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Sample Spectrum: Place the prepared salt plates in the sample holder of the spectrometer and acquire the IR spectrum. A typical range is 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
2.3 Mass Spectrometry (MS)
This protocol describes a standard method using Electron Ionization (EI).[13][14][15][16][17]
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[13][17]
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of each fragment. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for chemical structure elucidation using spectroscopic techniques.
References
- 1. 1-Bromo-4-propoxybenzene | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Bromofluorobenzene [webbook.nist.gov]
- 3. p-Bromofluorobenzene [webbook.nist.gov]
- 4. 1-Bromo-4-propylbenzene [webbook.nist.gov]
- 5. 1-Bromo-4-propylbenzene(588-93-2) MS [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. ursinus.edu [ursinus.edu]
- 10. homework.study.com [homework.study.com]
- 11. researchgate.net [researchgate.net]
- 12. researching.cn [researching.cn]
- 13. Electron ionization - Wikipedia [en.wikipedia.org]
- 14. as.uky.edu [as.uky.edu]
- 15. bitesizebio.com [bitesizebio.com]
- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1-Bromo-4-fluoro-2-propoxybenzene: Molecular Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and physicochemical properties of 1-Bromo-4-fluoro-2-propoxybenzene. Although a sparsely documented compound, this guide extrapolates data from analogous structures to present predicted spectroscopic data, a plausible synthetic route, and a detailed examination of its conformational isomers. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry who may be interested in the potential applications of this halogenated alkoxybenzene derivative.
Molecular Structure and Physicochemical Properties
This compound possesses a benzene ring substituted with a bromine atom, a fluorine atom, and a propoxy group. The IUPAC name for this compound is this compound. The arrangement of these substituents gives rise to specific electronic and steric effects that influence the molecule's overall properties and reactivity.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on data from structurally related compounds.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀BrFO |
| Molecular Weight | 233.08 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~230-240 °C at 760 mmHg |
| Melting Point | Not available |
| Density | ~1.45-1.55 g/cm³ |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) |
| Refractive Index | ~1.53-1.54 |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below.
Caption: 2D structure of this compound.
Predicted Spectroscopic Data
The following tables outline the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are based on established substituent effects on aromatic systems.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.10 - 7.20 | m | 1H | Ar-H |
| 6.95 - 7.05 | m | 1H | Ar-H |
| 6.80 - 6.90 | m | 1H | Ar-H |
| 3.95 - 4.05 | t | 2H | -OCH₂- |
| 1.80 - 1.90 | sextet | 2H | -CH₂- |
| 1.00 - 1.10 | t | 3H | -CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 - 160.0 (d) | C-F |
| 148.0 - 152.0 | C-O |
| 125.0 - 130.0 | Ar-CH |
| 115.0 - 120.0 (d) | Ar-CH |
| 110.0 - 115.0 | C-Br |
| 105.0 - 110.0 (d) | Ar-CH |
| 70.0 - 75.0 | -OCH₂- |
| 22.0 - 25.0 | -CH₂- |
| 10.0 - 12.0 | -CH₃ |
Note: (d) indicates a doublet due to coupling with fluorine.
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | m | Aromatic C-H stretch |
| 2850 - 2980 | s | Aliphatic C-H stretch |
| 1580 - 1600 | m | C=C aromatic ring stretch |
| 1470 - 1500 | s | C=C aromatic ring stretch |
| 1200 - 1280 | s | Aryl-O stretch |
| 1000 - 1100 | s | C-F stretch |
| 550 - 650 | m | C-Br stretch |
Proposed Synthetic Protocol
A plausible synthetic route to this compound would involve the propoxylation of a suitable bromofluorophenol precursor. The following is a detailed, hypothetical experimental protocol for its preparation.
Synthesis of this compound via Williamson Ether Synthesis
Reaction Scheme:
2-Bromo-5-fluorophenol + 1-Bromopropane --(K₂CO₃, Acetone)--> this compound
Materials:
-
2-Bromo-5-fluorophenol
-
1-Bromopropane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-fluorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (100 mL).
-
Flush the flask with argon or nitrogen gas.
-
Add 1-bromopropane (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around the C(aryl)-O and O-C(propyl) bonds of the propoxy group. The orientation of the propoxy chain relative to the benzene ring can influence the molecule's steric and electronic properties.
The propoxy group is expected to adopt a conformation that minimizes steric hindrance with the adjacent bromine atom. The terminal methyl group of the propoxy chain can exist in different spatial arrangements, leading to various rotational isomers (conformers). The most stable conformer will likely have the propyl chain extending away from the bulky bromine atom.
Rotational Isomers of the Propoxy Group
Caption: Conformational isomers of the propoxy group.
Conclusion
This technical guide has provided a detailed, albeit predictive, analysis of this compound. The extrapolated data on its physicochemical properties, spectroscopic signatures, and a plausible synthetic pathway offer a valuable starting point for researchers. The conformational analysis highlights the structural nuances that could be critical for its potential applications in drug design and materials science. Further experimental validation of the data presented herein is encouraged to fully elucidate the chemical and physical characteristics of this interesting molecule.
An In-depth Technical Guide to the Purity and Characterization of 1-Bromo-4-fluoro-2-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the chemical compound 1-Bromo-4-fluoro-2-propoxybenzene. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages established chemical principles and data from closely related compounds to provide a robust theoretical and practical framework for its handling and analysis.
Chemical Identity and Properties
This compound is a substituted aromatic ether with potential applications as a building block in medicinal chemistry and materials science. Its structure combines the reactivity of a bromoarene with the modifying effects of fluoro and propoxy groups, which can influence its physicochemical and biological properties.
| Property | Value | Source |
| CAS Number | 473417-38-8 | [1] |
| Molecular Formula | C₉H₁₀BrFO | [1] |
| Molecular Weight | 233.08 g/mol | [1] |
| Canonical SMILES | CCCOC1=C(C=C(F)C=C1)Br | Inferred from structure |
| Physical State | Predicted to be a liquid or low-melting solid at room temperature. | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |
Synthesis and Purification
A plausible synthetic route to this compound involves a two-step process starting from 4-fluorophenol. The first step is the regioselective bromination of 4-fluorophenol to yield 2-bromo-4-fluorophenol. This is followed by a Williamson ether synthesis to introduce the propoxy group.
Synthesis of 2-Bromo-4-fluorophenol
The synthesis of the key intermediate, 2-bromo-4-fluorophenol, can be achieved through the electrophilic bromination of 4-fluorophenol. The hydroxyl group is a strong activating group, directing bromination to the ortho position as the para position is blocked by the fluorine atom.
Experimental Protocol: Bromination of 4-Fluorophenol
-
Materials: 4-Fluorophenol, Bromine, Dichloroethane, Sodium sulfite, 10% Sodium hydroxide solution, 20% Sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.
-
Cool the mixture to 5-10 °C using an ice bath.
-
Slowly add a solution of 300 g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise while maintaining the temperature between 5-10 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Quench the excess bromine by adding a mixture of 33 g (0.26 mol) of sodium sulfite in 200 ml of water and stir for 30 minutes.
-
Separate the organic layer and neutralize it with a mixed alkaline solution (10% NaOH/20% NaHCO₃).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-4-fluorophenol.[2]
-
Synthesis of this compound
The final product can be synthesized from 2-bromo-4-fluorophenol via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, a propyl halide.
Experimental Protocol: Williamson Ether Synthesis
-
Materials: 2-Bromo-4-fluorophenol, 1-Bromopropane (or 1-iodopropane), Sodium hydride (or another suitable base like potassium carbonate), Anhydrous aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
To a solution of 2-bromo-4-fluorophenol in the chosen anhydrous solvent, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.
-
Add 1-bromopropane (or 1-iodopropane) dropwise to the reaction mixture.
-
Heat the reaction mixture (e.g., to 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product.[3][4]
-
Purification
The crude this compound can be purified using standard laboratory techniques.
-
Distillation: If the product is a liquid, vacuum distillation can be employed to separate it from non-volatile impurities.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for purification. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, would likely provide good separation.[5]
Characterization and Purity Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Spectroscopic Analysis
| Technique | Predicted Spectral Data |
| ¹H NMR | - Aromatic protons: Multiple signals between δ 6.8 and 7.5 ppm, showing coupling to each other and to the fluorine atom. - Propoxy group: A triplet around δ 4.0 ppm (OCH₂), a sextet around δ 1.8 ppm (CH₂), and a triplet around δ 1.0 ppm (CH₃). |
| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 110-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant. - Propoxy group: Signals around δ 70 ppm (OCH₂), δ 22 ppm (CH₂), and δ 10 ppm (CH₃). |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A characteristic isotopic pattern for a monobrominated compound with peaks at m/z 232 (for ⁷⁹Br) and 234 (for ⁸¹Br) in an approximate 1:1 ratio. - Key Fragments: Loss of the propoxy group ([M-59]⁺), loss of a propyl radical ([M-43]⁺), and cleavage of the ether bond.[6][7] |
Chromatographic Analysis
| Technique | Typical Experimental Conditions |
| High-Performance Liquid Chromatography (HPLC) | - Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). - Mobile Phase: A gradient of acetonitrile and water. - Detection: UV at a suitable wavelength (e.g., 220 or 254 nm). - Purpose: To determine the purity of the compound and identify any non-volatile impurities.[8][9] |
| Gas Chromatography (GC) | - Column: A non-polar or medium-polarity column (e.g., DB-5 or DB-17). - Carrier Gas: Helium or Nitrogen. - Detector: Flame Ionization Detector (FID) for purity or Mass Spectrometer (MS) for identification of volatile impurities. - Purpose: To assess the purity and identify any volatile impurities or isomers.[10] |
Potential Biological Significance and Signaling Pathways
Direct biological activity for this compound has not been reported in the scientific literature. However, its structural precursor, 2-bromo-4-fluorophenol , is a known key intermediate in the synthesis of Afatinib , a potent irreversible dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[5]
The EGFR/HER2 signaling pathway is crucial in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of several cancers, making it a key target for therapeutic intervention.
Disclaimer: The following diagram illustrates the established EGFR/HER2 signaling pathway and its inhibition by drugs like Afatinib. It is presented here to highlight the potential area of relevance for derivatives of 2-bromo-4-fluorophenol. There is currently no evidence to suggest that this compound itself interacts with this pathway.
Caption: EGFR/HER2 signaling pathway and its inhibition by Afatinib.
Given that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, the propoxy moiety in this compound could be explored as a modification to the core structure of kinase inhibitors or other biologically active molecules.[11] This makes the title compound a molecule of interest for further investigation in drug discovery programs.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Characterization workflow for this compound.
Conclusion
This compound is a compound with significant potential as a synthetic intermediate. This guide provides a detailed, albeit largely theoretical, framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous compounds. While direct experimental data remains scarce, the protocols and analytical methods outlined here offer a solid foundation for researchers and drug development professionals working with this and related molecules. Further research is warranted to fully elucidate its properties and explore its potential biological activities.
References
- 1. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ajrconline.org [ajrconline.org]
An In-depth Technical Guide on the Solubility and Stability of 1-Bromo-4-fluoro-2-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected solubility and stability of 1-Bromo-4-fluoro-2-propoxybenzene. Due to the limited availability of specific experimental data for this compound, this guide extrapolates information from structurally similar molecules and outlines detailed experimental protocols for its characterization.
Introduction
This compound is a substituted aromatic compound with potential applications in pharmaceutical and agrochemical research. Its chemical structure, featuring a benzene ring with bromo, fluoro, and propoxy substituents, suggests it is a relatively non-polar molecule. Understanding its solubility and stability is critical for its synthesis, purification, formulation, and application in various research and development settings.
Predicted Physicochemical Properties
Based on its structure and data from analogous compounds such as 1-bromo-4-fluorobenzene and various alkoxybenzenes, the following properties can be anticipated.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The hydrophobic benzene ring and propoxy group are expected to dominate, leading to low affinity for highly polar solvents like water.[1][2] Partial solubility may be observed in lower alcohols. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane | Soluble | These solvents possess intermediate polarity and can effectively solvate the molecule through dipole-dipole interactions.[1] |
| Non-polar Aprotic | Hexane, Toluene, Diethyl Ether | Soluble | The principle of "like dissolves like" suggests high solubility in non-polar solvents that can solvate the non-polar aryl and alkyl portions of the molecule.[3] |
Table 2: Predicted Stability Profile of this compound
| Condition | Predicted Stability | Rationale and Potential Decomposition Pathways |
| Thermal | Stable under normal laboratory conditions. | Aryl halides and ethers are generally thermally stable. At elevated temperatures, decomposition may occur, potentially generating carbon oxides, hydrogen bromide, and hydrogen fluoride.[4] |
| pH | Stable in neutral and mildly acidic/basic conditions. | Expected to be stable within a typical physiological pH range. Strong acids or bases may promote hydrolysis of the ether linkage over time or at elevated temperatures. |
| Light | Potentially sensitive to UV light. | Aromatic halides can be susceptible to photodecomposition. It is advisable to store the compound in amber vials or protected from light. |
| Oxidizing Agents | Incompatible with strong oxidizing agents. | The aromatic ring and ether linkage can be susceptible to oxidation, leading to degradation.[5][6] |
Experimental Protocols
The following sections detail generalized experimental procedures to quantitatively determine the solubility and assess the stability of this compound.
Protocol for Determining Thermodynamic Solubility
This protocol is based on the shake-flask method, a standard technique for solubility determination.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, hexane)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., acetonitrile) to create a standard curve for HPLC analysis.
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The solid should be in excess to ensure saturation.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate solvent to bring the concentration within the range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).
Protocol for Assessing Chemical Stability
This protocol outlines a general procedure for evaluating the stability of the compound under various stress conditions.
Materials:
-
This compound
-
Solutions of varying pH (e.g., pH 2, 7, 9 buffers)
-
Hydrogen peroxide solution (as an oxidative stressor)
-
Temperature-controlled incubator or oven
-
Photostability chamber
-
HPLC system
Procedure:
-
Prepare solutions of this compound in the desired solvents or buffer systems at a known concentration.
-
Thermal Stability: Aliquot the solution into several vials. Store one vial at the recommended storage condition (e.g., 4 °C, protected from light) as a control. Place the other vials at elevated temperatures (e.g., 40 °C, 60 °C).
-
pH Stability: Prepare solutions in buffers of different pH values and store them at a controlled temperature.
-
Photostability: Expose a solution of the compound to a controlled light source in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Oxidative Stability: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to a solution of the compound.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples from each condition.
-
Analyze the samples by HPLC. The stability is assessed by comparing the peak area of the parent compound in the stressed samples to that of the control sample at time zero. The appearance of new peaks indicates degradation products.
Visualizations
The following diagrams illustrate the logical workflow for characterizing a novel compound and a conceptual representation of factors influencing its stability.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Para Bromo Fluoro Benzene / 460-00-4 - Para Bromo Fluoro Benzene / 460-00-4 Exporter, Manufacturer & Supplier, Ambernath, India [sontaraorgano.in]
- 3. benchchem.com [benchchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 1-Bromo-4-fluorobenzene, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. fishersci.com [fishersci.com]
Potential hazards and safety precautions for "1-Bromo-4-fluoro-2-propoxybenzene"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). While compiled with diligence, the information herein is based on available data for 1-Bromo-4-fluoro-2-propoxybenzene and structurally similar compounds. Users should always consult the official SDS provided by the supplier and conduct a thorough risk assessment before handling this chemical.
Executive Summary
This compound is a halogenated aromatic ether utilized in organic synthesis and drug discovery. Due to the limited availability of specific safety and toxicological data for this compound, this guide extrapolates information from closely related analogs, primarily 1-Bromo-4-fluorobenzene, to outline potential hazards and necessary safety precautions. Based on this analysis, this compound should be handled as a substance that is potentially harmful if inhaled or swallowed, and may cause skin and serious eye irritation. Standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls, are mandatory.
Hazard Identification and Classification
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Pictograms:
Signal Word: Warning
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
Physical and Chemical Properties
Limited specific data is available for this compound. The following table includes available data for the target compound and its close analog, 1-Bromo-4-fluorobenzene, for comparison.
| Property | This compound | 1-Bromo-4-fluorobenzene (for reference) |
| Molecular Formula | C₉H₁₀BrFO | C₆H₄BrF |
| Molecular Weight | 233.08 g/mol | 175.00 g/mol |
| Boiling Point | ~142 °C[1] | 152-154 °C |
| Flash Point | No data available | 53 °C (127 °F) |
| Density | No data available | 1.593 g/mL at 25 °C |
Toxicological Information
No specific toxicological studies for this compound were identified. The data for 1-Bromo-4-fluorobenzene is presented as a surrogate to estimate potential toxicity.
| Metric | Value (for 1-Bromo-4-fluorobenzene) | Species | Route | Remarks |
| LD50 | 2700 mg/kg | Rat | Oral | Behavioral: Tremor, Ataxia, Change in motor activity. |
| LC50 | 18,000 mg/m³ (4 h) | Rat | Inhalation | Behavioral: Tremor, Change in motor activity. Respiratory: Dyspnea. |
Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.
Symptoms of Exposure:
-
Inhalation: May cause respiratory tract irritation, coughing, and shortness of breath. Harmful if inhaled.
-
Skin Contact: Causes skin irritation, redness, and pain.
-
Eye Contact: Causes serious eye irritation, redness, and tearing.
-
Ingestion: Harmful if swallowed. May cause nausea, vomiting, and abdominal pain.
Experimental Protocols: Safe Handling and Emergency Procedures
Risk Assessment and Handling Workflow
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect gloves for any signs of degradation before use.
-
Respiratory Protection: All handling of this chemical should be performed in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.
First Aid Measures
The following diagram illustrates the immediate first aid responses for different routes of exposure.
Spill and Leak Procedures
-
Small Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the laboratory immediately. Alert emergency personnel.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.
Conclusion
This compound presents potential hazards that necessitate careful handling by trained personnel in a controlled laboratory environment. Adherence to the safety precautions outlined in this guide, in conjunction with a comprehensive, substance-specific risk assessment, is essential for minimizing exposure and ensuring a safe working environment for all researchers, scientists, and drug development professionals.
References
An In-depth Technical Guide to 1-Bromo-4-fluoro-2-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-fluoro-2-propoxybenzene, a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound represents a valuable building block for the synthesis of more complex molecules. This document covers its chemical properties, a proposed synthesis protocol, and its potential role in the drug discovery process. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, this guide consolidates the existing knowledge and provides a practical framework for its use in a research and development setting.
Introduction and Historical Context
This compound is a substituted benzene derivative characterized by the presence of a bromine atom, a fluorine atom, and a propoxy group. These functional groups provide multiple reaction sites, making it a versatile intermediate in organic synthesis. The fluorine atom can influence the electronic properties and metabolic stability of larger molecules, a desirable feature in drug design. The bromine atom is particularly useful for introducing new functionalities through cross-coupling reactions.
The historical context of the discovery and initial synthesis of this compound is not well-documented in readily accessible scientific literature. It is likely that this compound was first synthesized as part of a broader exploration of halogenated aromatic compounds for use as intermediates in the development of pharmaceuticals or agrochemicals. Its emergence is characteristic of the ongoing search for novel molecular scaffolds in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C₉H₁₀BrFO |
| Molecular Weight | 233.08 g/mol |
| CAS Number | 1062618-87-4 |
| Appearance | White to off-white powder or solid |
| Purity | Typically >98% |
Note: Physical properties such as melting point and boiling point are not consistently reported across commercial suppliers and should be determined empirically.
Proposed Synthesis: Experimental Protocol
While the original synthesis report is not available, a plausible and efficient method for the preparation of this compound is the Williamson ether synthesis, starting from 2-bromo-5-fluorophenol and a propyl halide. This method is widely used for the synthesis of ethers due to its reliability and broad substrate scope.
Reaction:
Materials:
-
2-Bromo-5-fluorophenol
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (100 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the base.
-
Add 1-bromopropane (1.2 eq) to the mixture dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Data
For a compound of this nature, the following spectroscopic data would be expected for structural confirmation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Resonances corresponding to the aromatic protons, the methylene protons of the propoxy group, and the terminal methyl group. The coupling patterns of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals for each unique carbon atom in the molecule, including the aromatic carbons (with C-F and C-Br splitting) and the aliphatic carbons of the propoxy group.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands for the C-O-C ether linkage, C-F bond, C-Br bond, and aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a bromine atom.
Applications in Drug Discovery and Development
This compound is a valuable building block in drug discovery due to its combination of functional groups. The bromine atom allows for the introduction of molecular complexity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of a diverse library of compounds for biological screening. The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.
The logical workflow for utilizing this compound in a drug discovery program is illustrated in the following diagram.
Caption: Workflow for the use of this compound in drug discovery.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and other applications. While its history is not extensively detailed, its chemical properties and reactivity make it a useful tool for medicinal chemists. The proposed synthesis protocol provides a practical starting point for its preparation in a laboratory setting. Further research into the applications of this compound and its derivatives is likely to yield new and valuable discoveries.
Navigating the Frontier of Medicinal Chemistry: A Technical Guide to 1-Bromo-4-fluoro-2-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive research data on 1-Bromo-4-fluoro-2-propoxybenzene is limited in publicly accessible literature. This guide has been compiled by leveraging data from structurally analogous compounds to provide a predictive overview of its properties, synthesis, and potential applications. All information presented herein should be treated as a preliminary reference, and experimental validation is strongly recommended.
Introduction
This compound is a halogenated aromatic ether with potential as a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring bromo, fluoro, and propoxy moieties, offers multiple reaction sites for derivatization and molecular scaffolding. This document serves as a technical primer, offering insights into its predicted chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential research applications.
Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₀BrFO | Calculated based on atomic composition. |
| Molecular Weight | 233.08 g/mol | Calculated based on atomic weights. |
| Appearance | Colorless to pale yellow liquid | Based on the physical state of similar substituted benzenes. |
| Boiling Point | ~220-240 °C at 760 mmHg | Extrapolated from the boiling points of 1-bromo-4-fluorobenzene (152°C) and considering the addition of a propoxy group. |
| Density | ~1.4 - 1.5 g/cm³ | Expected to be denser than water, similar to other brominated aromatic compounds. |
| Solubility | Insoluble in water; Soluble in common organic solvents. | Typical for halogenated aromatic ethers. Solvents include ethanol, diethyl ether, acetone, and chlorinated solvents. |
| ¹H NMR (predicted) | Signals in the aromatic (δ 6.8-7.5 ppm) and aliphatic (δ 0.9-1.2 ppm, δ 1.7-1.9 ppm, δ 3.9-4.1 ppm) regions. | Aromatic protons will show splitting patterns influenced by fluorine and bromine. Aliphatic protons will correspond to the propoxy group. |
| ¹³C NMR (predicted) | Signals for aromatic carbons (δ 110-160 ppm) and aliphatic carbons (δ 10-70 ppm). | Carbon atoms attached to electronegative atoms (O, F, Br) will be significantly shifted. |
| IR Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), C-F, and C-Br bonds. | Expect strong C-O stretching around 1200-1250 cm⁻¹ and C-F stretching around 1200-1300 cm⁻¹. |
Synthesis and Experimental Protocol
A plausible and common method for the synthesis of this compound would be through a Williamson ether synthesis, starting from the commercially available 1-bromo-4-fluoro-2-nitrophenol. This multi-step process would involve reduction of the nitro group followed by diazotization and subsequent propoxylation. A more direct, though potentially less regioselective, approach could be the propoxylation of 1-bromo-2,5-difluorobenzene.
A likely synthetic route is the etherification of 4-bromo-2-fluorophenol with a propyl halide.
Proposed Synthetic Workflow
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Bromo-4-fluoro-2-propoxybenzene for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of 1-Bromo-4-fluoro-2-propoxybenzene, a key building block for advanced organic electronic materials. The protocols outlined below are based on established methodologies for the synthesis of related compounds and are intended to serve as a comprehensive guide for researchers.
Introduction
This compound is an aromatic compound of significant interest in the field of organic electronics. Its structure, featuring a reactive bromine atom, a fluorine atom, and a propoxy group, makes it a versatile precursor for the synthesis of complex conjugated molecules. These molecules are integral to the development of next-generation Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds to construct larger, functional organic materials.[1] The fluorine and propoxy substituents allow for the fine-tuning of the electronic properties (e.g., HOMO/LUMO energy levels) and solubility of the resulting materials, which is crucial for optimizing device performance and enabling solution-based processing techniques.[1]
Synthesis of this compound
A plausible and efficient synthetic route to this compound is the Williamson ether synthesis, starting from commercially available 2-bromo-5-fluorophenol and 1-bromopropane. This method is widely used for the preparation of ethers due to its reliability and generally good yields.
Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-Bromo-5-fluorophenol
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopropane (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Expected Data and Characterization
The following table summarizes the expected data for the synthesis of this compound based on typical yields for Williamson ether synthesis of similar compounds.
| Parameter | Expected Value |
| Yield | 80-95% |
| Purity (by GC-MS) | >98% |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₉H₁₀BrFO |
| Molecular Weight | 233.08 g/mol |
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence and connectivity of protons.
-
¹³C NMR: To confirm the carbon framework.
-
¹⁹F NMR: To confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Application in Organic Electronics: Suzuki-Miyaura Cross-Coupling
This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are common core structures in materials for organic electronics.[2]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Ligand (if necessary, e.g., triphenylphosphine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Schlenk tube or round-bottom flask
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 eq).
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Representative Data for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl bromides.[3][4]
| Parameter | Typical Conditions/Values |
| Aryl Bromide | This compound (1.0 eq) |
| Boronic Acid | Arylboronic acid (1.1 - 1.5 eq) |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) |
| Solvent | Toluene/Ethanol/H₂O or Dioxane/H₂O |
| Temperature | 80-110 °C |
| Time | 4-24 hours |
| Yield | 70-95% |
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced materials for organic electronics. The provided protocols for its synthesis and subsequent application in Suzuki-Miyaura cross-coupling reactions offer a solid foundation for researchers in the field. The ability to readily introduce this moiety allows for the systematic tuning of material properties, paving the way for the development of more efficient and stable organic electronic devices.
References
Application Notes and Protocols for Cross-Coupling Reactions Involving 1-Bromo-4-fluoro-2-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing the versatile building block, 1-bromo-4-fluoro-2-propoxybenzene. This aryl halide is a valuable substrate in medicinal chemistry and materials science, enabling the synthesis of complex molecular architectures. The following sections detail common cross-coupling strategies, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi reactions, providing both generalized and specific protocols based on analogous transformations of structurally similar compounds.
Introduction to Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is an attractive substrate for these transformations due to the presence of a reactive carbon-bromine bond, a fluorine atom which can influence the electronic properties of the molecule, and a propoxy group that can modulate solubility and engage in further interactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for the formation of C(sp²)-C(sp²) bonds, typically involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
General Experimental Protocol:
A flame-dried Schlenk tube is charged with this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Tabulated Data for Suzuki-Miyaura Coupling of Related Substrates:
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-fluoroanisole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 12 | ~85 | Inferred from similar reactions |
| 1-Bromo-4-fluorobenzene | 4-Vinylphenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | H₂O/EtOH | 80 | 3-48 | >95 | [1][2] |
Logical Workflow for a Suzuki-Miyaura Coupling Reaction
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. [3]
General Experimental Protocol:
In a sealed tube, this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 2.0-3.0 equiv.) are combined in an anhydrous, degassed solvent (e.g., DMF, NMP, or toluene). The reaction is heated to 100-140 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Tabulated Data for Heck Reactions of Related Substrates:
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| p-Bromoacetophenone | Styrene | Pd-complex 3 (1) | - | Et₃N (3.0) | DMF | 130 | 96 | [4] |
| 4-Iodoanisole | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N (1.2) | Acetonitrile | 80 | 95 | Inferred from general procedures |
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. [5]It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. [5]
General Experimental Protocol:
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a degassed solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv.) are added. The reaction is stirred at room temperature or slightly elevated temperatures (40-60 °C) under an inert atmosphere until completion. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Tabulated Data for Sonogashira Couplings of Related Substrates:
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | High | [6] |
| 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (3.0) | THF | 60 | 92 | [7] |
Experimental Workflow for Sonogashira Coupling
Caption: A typical workflow for a Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds via the reaction of amines with aryl halides. [8]
General Experimental Protocol:
An oven-dried Schlenk tube is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv.). The tube is evacuated and backfilled with argon. The amine (1.2 equiv.) and an anhydrous solvent (e.g., toluene or dioxane) are added via syringe. The reaction mixture is heated to 80-110 °C for 12-24 hours. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of Celite, and concentrated. The crude product is purified by column chromatography.
Tabulated Data for Buchwald-Hartwig Aminations of Related Substrates:
| Aryl Halide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ (2.5) | XPhos (10) | NaOt-Bu (2.4) | Toluene | 150 (MW) | 95 | [9] |
| 2-Bromopyridine | Diethylamine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOt-Bu (1.4) | Toluene | 100 | 85 | Inferred from similar reactions |
Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination.
Negishi Coupling
The Negishi coupling is a cross-coupling reaction that pairs an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. [10]
General Experimental Protocol:
Preparation of the Organozinc Reagent (in situ): To a solution of the corresponding organic halide (e.g., an aryl or alkyl iodide, 1.1 equiv.) in anhydrous THF under an inert atmosphere, activated zinc dust (1.5 equiv.) is added. The mixture is stirred at room temperature or gently heated until the formation of the organozinc reagent is complete.
Cross-Coupling Reaction: In a separate flame-dried Schlenk tube, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%) is placed under an inert atmosphere. Anhydrous THF is added, followed by the solution of the in situ generated organozinc reagent. This compound (1.0 equiv.) is then added, and the reaction mixture is stirred at room temperature or heated to 50-70 °C for 12-24 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Tabulated Data for Negishi Couplings of Related Substrates:
| Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Fluorobromobenzene | N-Boc-L-phenylalanine-derived zincate | Pd(OAc)₂/P(o-Tol)₃ | DMF | 50 | Moderate | |
| 1-Bromo-4-methoxybenzene | n-Decylzinc iodide | PdCl₂(PPh₃)₂ with TMEDA | THF | RT | Low (improved with TMEDA) |
Signaling Pathway Analogy for Negishi Coupling
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. AU2776100A - Steroid receptor modulator compounds and methods - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. The First Negishi Cross-Coupling Reaction of Two Alkyl Centers Utilizing a Pd-N-Heterocyclic Carbene (NHC) Catalyst [organic-chemistry.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: The Strategic Role of 1-Bromo-4-fluoro-2-propoxybenzene in Agrochemical Synthesis
Introduction
The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance the molecule's metabolic stability and binding affinity to target enzymes. The propoxy group influences the compound's lipophilicity, which is crucial for its uptake and transport within the target organism.
Potential Applications in Agrochemicals
Based on the reactivity of its functional groups and the known applications of similar chemical structures, 1-Bromo-4-fluoro-2-propoxybenzene is a promising intermediate for the synthesis of several classes of agrochemicals, including:
-
Herbicides: Particularly for the synthesis of substituted diphenyl ether herbicides. The bromo-substituent can be replaced by a phenoxy group through nucleophilic aromatic substitution or Ullmann condensation, a common strategy for creating compounds that inhibit protoporphyrinogen oxidase (PPO).
-
Fungicides: The core structure can be elaborated into active ingredients that target fungal respiration or cell wall synthesis. The lipophilic propoxy group can aid in penetrating the waxy outer layers of fungal pathogens.
-
Insecticides: As a precursor for compounds that act on the insect nervous system. The overall substitution pattern can be tailored to achieve selective toxicity to pests while minimizing harm to beneficial organisms.
Hypothetical Synthesis of a Diphenyl Ether Herbicide
This section details a hypothetical two-step synthesis of a novel diphenyl ether herbicide from this compound.
Experimental Workflow
Caption: Hypothetical two-step synthesis of a diphenyl ether herbicide.
Step 1: Ullmann Condensation
This protocol describes the synthesis of the diphenyl ether intermediate.
Materials
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 233.08 | 10.0 | 2.33 g |
| 4-Hydroxyphenoxyacetic acid | 168.15 | 11.0 | 1.85 g |
| Copper(I) iodide (CuI) | 190.45 | 1.0 | 190 mg |
| Potassium carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |
| Dimethylformamide (DMF) | 73.09 | - | 20 mL |
Protocol
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.33 g, 10.0 mmol), 4-hydroxyphenoxyacetic acid (1.85 g, 11.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Add dimethylformamide (20 mL) to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Acidify the mixture with 1 M HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the intermediate diphenyl ether carboxylic acid.
Step 2: Esterification
This protocol describes the conversion of the carboxylic acid intermediate to the final methyl ester herbicide.
Materials
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Intermediate Product from Step 1 | (Calculated) | 8.0 (assumed) | (Calculated) |
| Methanol (CH₃OH) | 32.04 | - | 50 mL |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | Catalytic | 0.5 mL |
Protocol
-
Dissolve the intermediate product from Step 1 in methanol (50 mL) in a 100 mL round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.5 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The resulting crude product can be further purified by recrystallization or column chromatography to yield the final diphenyl ether herbicide.
Quantitative Data (Hypothetical)
The following table summarizes the expected outcomes of the synthesis.
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| Ullmann Condensation | Intermediate Carboxylic Acid | (Calculated) | (Hypothetical) | 75-85 | >95% |
| Esterification | Final Diphenyl Ether Herbicide (Methyl Ester) | (Calculated) | (Hypothetical) | 85-95 | >98% |
Structure-Activity Relationship Logic
The rationale behind using this compound as a starting material is based on established principles of agrochemical design.
Caption: Key structural features of this compound.
Disclaimer: The experimental protocols and data presented are hypothetical and intended for illustrative purposes. Actual experimental conditions and results may vary. Researchers should conduct their own optimization and characterization of all synthesized compounds. Safety precautions appropriate for the handling of all chemicals listed must be followed.
Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-4-fluoro-2-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials.[1][2] This document provides a detailed protocol for the Suzuki coupling of 1-Bromo-4-fluoro-2-propoxybenzene with various boronic acids. The presence of the fluoro and propoxy substituents on the aromatic ring influences its electronic properties, which can affect the reaction kinetics and overall efficiency of the coupling.[3]
Reaction Principle
The Suzuki coupling reaction is a palladium-catalyzed process that involves an oxidative addition, transmetalation, and reductive elimination cycle.[1][4] The reaction couples an organoboron compound (e.g., a boronic acid) with an organic halide or triflate.[4] The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1]
Experimental Protocols
This section details two common protocols for the Suzuki coupling of this compound. Protocol A employs a classic palladium catalyst, while Protocol B utilizes a more modern catalyst system often effective for challenging substrates.
Protocol A: Standard Suzuki Coupling with Pd(PPh₃)₄
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%). Then, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL), followed by brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[1]
Protocol B: Suzuki Coupling with a Buchwald Ligand
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald ligand (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas in a glovebox or via a Schlenk line
-
Standard glassware for air-sensitive reactions
-
Solvents for workup and chromatography
Procedure:
-
Reaction Setup (in a glovebox): To a dry vial or Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), the base (2.0 mmol, 2.0 equiv.), Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%), and the phosphine ligand (0.02-0.04 mmol, 2-4 mol%).
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane (5 mL).
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions with these highly active catalysts are often complete within 2-12 hours.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol A.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki coupling of various aryl bromides with different boronic acids, providing a reference for expected outcomes with this compound.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 | [5] |
| 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 2 | 91 | [6] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 80 | 6 | 92 | [7] |
| 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.001) | o-(dicyclohexylphosphino)biphenyl (0.002) | K₃PO₄ | Toluene | 100 | 24 | 98 | [8] |
| 1-Bromo-4-propylsulfanylbenzene | Phenylboronic acid | PdCl₂(XPhos)₂ (2) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | >90 | [9][10] |
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Poly(aryl ether)s from 1-Bromo-4-fluoro-2-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed methodology for the synthesis of a novel fluorinated poly(aryl ether) utilizing "1-Bromo-4-fluoro-2-propoxybenzene" as a key monomer. The synthetic strategy is predicated on a nucleophilic aromatic substitution (SNAr) polymerization, a robust and versatile method for creating high-performance polymers. The resulting polymer, herein designated as P(FPE), is anticipated to exhibit desirable thermal and mechanical properties, with potential applications in biomedical engineering and drug delivery, owing to the biocompatibility often associated with poly(aryl ether)s. This document provides a detailed, albeit theoretical, experimental protocol, hypothetical characterization data, and a discussion of the potential significance of this new polymer.
Introduction
Poly(aryl ether)s, a class of high-performance thermoplastics, are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The introduction of fluorine atoms into the polymer backbone can further enhance these properties, leading to materials with low dielectric constants, improved solubility, and enhanced biocompatibility. The monomer, this compound, possesses two key reactive sites for polymerization: a highly activated fluorine atom susceptible to nucleophilic aromatic substitution and a bromine atom that can participate in various cross-coupling reactions. This application note focuses on a proposed self-condensation polymerization of this compound via a nucleophilic aromatic substitution pathway to generate a novel poly(aryl ether).
Proposed Polymerization Pathway
The proposed synthetic route involves a nucleophilic aromatic substitution (SNAr) polymerization. In this reaction, the fluorine atom of one monomer unit is displaced by the phenoxide of another, formed in situ. The electron-withdrawing nature of the bromine and the aromatic ring activates the fluorine atom towards nucleophilic attack.
Caption: Proposed workflow for the synthesis and characterization of P(FPE).
Experimental Protocol
This protocol describes a hypothetical procedure for the synthesis of Poly(1-bromo-2-propoxy-4-phenylene ether) (P(FPE)).
3.1. Materials
-
This compound (Monomer)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Argon (or Nitrogen) gas
3.2. Equipment
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Mechanical stirrer
-
Thermocouple
-
Heating mantle
-
Inert gas supply
3.3. Polymerization Procedure
-
To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet, add this compound (23.5 g, 0.1 mol), potassium carbonate (15.2 g, 0.11 mol), NMP (100 mL), and toluene (50 mL).
-
Purge the flask with argon for 30 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 140°C with vigorous stirring to azeotropically remove water with toluene.
-
After the complete removal of water (approximately 4 hours), drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 190°C.
-
Maintain the reaction at 190°C for 8-12 hours. The viscosity of the solution is expected to increase as the polymerization proceeds.
-
After the reaction period, cool the mixture to room temperature.
-
Dilute the viscous solution with 50 mL of NMP.
-
Slowly pour the polymer solution into 1 L of vigorously stirred methanol to precipitate the polymer.
-
Filter the fibrous polymer precipitate and wash it thoroughly with deionized water and then with methanol.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Hypothetical Polymer Characterization Data
The following table summarizes the expected properties of the synthesized P(FPE). These values are based on typical data for similar fluorinated poly(aryl ether)s.
| Property | Expected Value | Method |
| Number Average M.W. (Mn) | 35,000 - 45,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temp. (Tg) | 160 - 180 °C | Differential Scanning Calorimetry (DSC) |
| 5% Thermal Decomposition (Td) | > 450 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in NMP, DMAc, Chloroform | Visual Inspection |
Potential Applications in Drug Development
Poly(aryl ether)s are gaining attention in the biomedical field due to their biocompatibility and biostability.[1][2] The novel P(FPE) polymer, with its unique combination of a flexible propoxy side chain and a fluorinated backbone, could offer several advantages:
-
Drug Delivery Matrices: The polymer's solubility in common organic solvents would allow for easy processing into various formulations such as films, microspheres, or nanofibers for controlled drug release.[3][4]
-
Biomedical Coatings: The inherent hydrophobicity and chemical resistance of fluorinated polymers make them excellent candidates for coating medical devices and implants to improve biocompatibility and reduce biofouling.
-
Membranes for Bioseparations: Poly(aryl ether)s are known for their use in membrane applications. The specific structure of P(FPE) might be tailored for specific separation processes in downstream bioprocessing.
Caption: Logical relationship from monomer properties to potential applications.
Conclusion
The proposed synthesis of a novel poly(aryl ether) from this compound presents an exciting opportunity for the development of new high-performance materials. The outlined protocol provides a solid, albeit theoretical, starting point for researchers to explore this new polymer. The anticipated properties of P(FPE) suggest its potential utility in various advanced applications, particularly in the field of drug development and biomedical engineering. Further experimental validation is required to fully elucidate the structure-property relationships and to explore the full potential of this promising new material.
References
Application Notes and Protocols: 1-Bromo-4-fluoro-2-propoxybenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Hypothetical Application of 1-Bromo-4-fluoro-2-propoxybenzene in the Synthesis of a Novel Conjugated Polymer for OLED Applications
Abstract
This document outlines a potential application for this compound as a key monomer in the synthesis of a novel conjugated polymer, poly(4-fluoro-2-propoxy-1,4-phenylene) (PFP-OPp). Due to its specific substitution pattern, this polymer is hypothesized to be a promising candidate for applications in organic electronics, particularly as an emissive or charge-transporting layer in Organic Light-Emitting Diodes (OLEDs). The synthetic route via Suzuki cross-coupling polymerization, along with the expected material properties and characterization data, are detailed below. This application is proposed based on the known properties of structurally similar molecules used in organic electronics.
Introduction
Conjugated polymers are a class of organic macromolecules that have garnered significant interest for their use in a variety of electronic devices, including OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The electronic and photophysical properties of these polymers can be finely tuned through the chemical design of their monomeric building blocks.[2] The introduction of different functional groups onto the polymer backbone can influence properties such as solubility, solid-state packing, and the energy levels of the frontier molecular orbitals (HOMO and LUMO).[2]
This compound presents an interesting combination of substituents for a monomer precursor:
-
Bromo Group: Provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a widely used method for polymerizing aromatic monomers.[3]
-
Fluoro Group: The high electronegativity of fluorine can lower both the HOMO and LUMO energy levels of the resulting polymer, which can improve air stability and facilitate electron injection in an OLED device.[4]
-
Propoxy Group: This alkoxy side chain is expected to enhance the solubility of the polymer in common organic solvents, which is crucial for solution-based processing and device fabrication.[5]
Herein, we propose a detailed protocol for the synthesis and characterization of a novel poly(p-phenylene) derivative using this compound as a monomer. The anticipated properties of this polymer suggest its potential for use in high-performance OLEDs.
Experimental Protocols
Synthesis of poly(4-fluoro-2-propoxy-1,4-phenylene) (PFP-OPp) via Suzuki Cross-Coupling Polymerization
This protocol describes the synthesis of the target polymer via a palladium-catalyzed Suzuki cross-coupling reaction between this compound and 1,4-phenylenediboronic acid.
Materials:
-
This compound (Monomer A)
-
1,4-Phenylenediboronic acid (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (Catalyst)
-
Tri(o-tolyl)phosphine (P(o-tol)3) (Ligand)
-
Potassium carbonate (K2CO3) (Base)
-
Toluene (Anhydrous)
-
Methanol
-
Acetone
-
Deionized water
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: In a glovebox, add this compound (1.0 mmol, 234.08 mg), 1,4-phenylenediboronic acid (1.0 mmol, 165.82 mg), and potassium carbonate (4.0 mmol, 552.84 mg) to a 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, dissolve Pd2(dba)3 (0.015 mmol, 13.7 mg) and P(o-tol)3 (0.06 mmol, 18.3 mg) in 10 mL of anhydrous toluene.
-
Reaction Setup: Remove the Schlenk flask from the glovebox and connect it to a Schlenk line. Evacuate and backfill the flask with argon three times. Add 40 mL of anhydrous toluene to the flask via syringe.
-
Polymerization: Add the catalyst solution to the monomer mixture via syringe. Heat the reaction mixture to 90°C and stir vigorously under a positive pressure of argon for 48 hours.
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into 200 mL of vigorously stirring methanol.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer sequentially with methanol, acetone, and deionized water to remove residual catalyst and unreacted monomers.
-
Redissolve the polymer in a minimal amount of hot toluene and re-precipitate it into methanol.
-
Collect the purified polymer by vacuum filtration and dry it under vacuum at 60°C for 24 hours.
-
Data Presentation
Table 1: Hypothetical Properties of poly(4-fluoro-2-propoxy-1,4-phenylene) (PFP-OPp)
| Property | Expected Value | Characterization Technique |
| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mw) | 30,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temperature (Tg) | 120 - 150 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (Td) | > 400 °C | Thermogravimetric Analysis (TGA) |
| UV-Vis Absorption Maximum (λabs, in solution) | 380 - 400 nm | UV-Vis Spectroscopy |
| Photoluminescence Emission Maximum (λem, in solution) | 430 - 450 nm (Blue) | Photoluminescence Spectroscopy |
| Photoluminescence Emission Maximum (λem, thin film) | 450 - 470 nm (Blue-Green) | Photoluminescence Spectroscopy |
| HOMO Energy Level | -5.6 to -5.8 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -2.7 to -2.9 eV | CV and UV-Vis Spectroscopy |
| Solubility | Soluble in toluene, chloroform, THF | Visual Inspection |
Mandatory Visualization
References
- 1. EHANCEMENT OF CONJUGATED POLYMER CHARACTERIZATION METHODS; FROM THE INDIVIDUAL CHAIN TO MORPHOLOGICAL FEATURES - Blacklight [etda.libraries.psu.edu]
- 2. Conjugated Polymer Design and Engineering for Organic Electronics [escholarship.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. The effect of fluorine substituents in conjugated polymers - Durham e-Theses [etheses.dur.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 1-Bromo-4-fluoro-2-propoxybenzene in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-fluoro-2-propoxybenzene is a substituted aromatic halide that serves as a valuable starting material in medicinal chemistry for the synthesis of novel drug candidates. Its structure, featuring a reactive bromine atom, an electron-withdrawing fluorine atom, and a propoxy group, allows for diverse chemical modifications to explore structure-activity relationships (SAR). The strategic derivatization of this scaffold can lead to the discovery of compounds with a wide range of biological activities, including potential anticancer and anti-inflammatory properties.[1][2][3]
This document provides detailed application notes and experimental protocols for two powerful and widely used palladium-catalyzed cross-coupling reactions for the derivatization of this compound: the Buchwald-Hartwig Amination (for C-N bond formation) and the Suzuki-Miyaura Coupling (for C-C bond formation).
Key Derivatization Strategies
The bromine atom on the benzene ring is the primary site for derivatization using modern cross-coupling methodologies. These reactions are favored in drug discovery due to their broad substrate scope, high functional group tolerance, and generally high yields.
-
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst.[4] This allows for the introduction of a vast array of amine-containing moieties, which are prevalent in biologically active molecules.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound (e.g., a boronic acid or ester).[5][6][7] It is an essential tool for constructing biaryl structures and introducing other carbon-based substituents, which are common motifs in pharmaceuticals.
Data Presentation: Representative Reaction Outcomes
The following tables summarize typical reaction conditions and expected yields for the derivatization of this compound based on established methodologies for similar aryl bromides.
Table 1: Representative Conditions and Yields for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18-24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (3) | LHMDS | THF | 80 | 10-20 | 80-90 |
| 4 | Piperidine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 12-24 | 88-97 |
*Yields are estimated based on typical outcomes for these types of reactions and may vary depending on the specific substrate and reaction optimization.
Table 2: Representative Conditions and Yields for Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | 90-98 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 8-16 | 85-95 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-18 | 70-85 |
| 4 | 2-Fluoropyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | 0.25 | 75-90 |
*Yields are estimated based on typical outcomes for these types of reactions and may vary depending on the specific substrate and reaction optimization.[8]
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol describes a general procedure for the palladium-catalyzed amination of the title compound.[9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Morpholine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Using a syringe, add anhydrous toluene, followed by morpholine.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-fluoro-2-propoxyphenyl)morpholine.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general method for the Suzuki coupling of the title compound.[6][10]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-fluoro-2-propoxy-1,1'-biphenyl.
Visualizations
Experimental Workflows
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways and Logical Relationships
The derivatization of this compound creates a library of diverse compounds. These compounds are then screened against biological targets to identify potential drug leads. A common approach in early-stage drug discovery involves high-throughput screening against specific enzymes or cell-based assays.
Caption: Logical workflow from starting material to lead compound in drug discovery.
References
- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols | MDPI [mdpi.com]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Liquid Crystals Using 1-Bromo-4-fluoro-2-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1-Bromo-4-fluoro-2-propoxybenzene as a key intermediate in the synthesis of novel liquid crystalline materials. This document outlines a hypothetical synthetic protocol, potential physical properties, and prospective uses of liquid crystals derived from this precursor. The methodologies are based on established synthetic strategies for analogous fluorinated liquid crystals.
Introduction
This compound is a versatile building block for the synthesis of advanced functional materials, particularly liquid crystals. The presence of a bromine atom facilitates various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures. The fluorine and propoxy substituents on the benzene ring are crucial for tuning the mesomorphic properties, including the clearing point, viscosity, and dielectric anisotropy, which are critical for display and other advanced applications. The strategic placement of these groups can lead to the formation of specific liquid crystal phases, such as nematic and smectic phases, with desirable physical characteristics.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀BrFO |
| Molecular Weight | 233.08 g/mol |
| Appearance | Colorless to light yellow liquid (predicted) |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Toluene) |
Hypothetical Synthesis of a Nematic Liquid Crystal
This section outlines a hypothetical two-step synthesis of a biphenyl-based liquid crystal using this compound as a starting material. The synthetic route involves a Suzuki coupling reaction, a widely used method for forming carbon-carbon bonds in the synthesis of liquid crystals.
Experimental Protocol: Synthesis of 4'-Cyano-4-fluoro-2-propoxybiphenyl
Step 1: Suzuki Coupling Reaction
This step involves the palladium-catalyzed cross-coupling of this compound with 4-cyanophenylboronic acid.
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-cyanophenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2 M, 2.0 eq).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
To the de-gassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Step 2: Purification
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 4'-Cyano-4-fluoro-2-propoxybiphenyl.
Predicted Physicochemical and Mesomorphic Properties
The following table summarizes the predicted properties of the synthesized liquid crystal, 4'-Cyano-4-fluoro-2-propoxybiphenyl. These predictions are based on the known structure-property relationships of similar cyanobiphenyl liquid crystals.
| Property | Predicted Value/Range |
| Molecular Formula | C₁₆H₁₄FNO |
| Molecular Weight | 255.29 g/mol |
| Phase Transition Temperatures | Crystal to Nematic: 40-50 °CNematic to Isotropic (Clearing Point): 60-70 °C |
| Dielectric Anisotropy (Δε) | Positive |
| Birefringence (Δn) | 0.15 - 0.20 |
Diagrams
Caption: Synthetic workflow for 4'-Cyano-4-fluoro-2-propoxybiphenyl.
Caption: Relationship between precursor and liquid crystal properties.
Conclusion
This compound is a promising precursor for the synthesis of novel liquid crystalline materials. Its reactive bromide allows for the facile formation of carbon-carbon bonds, while the fluoro and propoxy substituents provide a means to fine-tune the mesomorphic and physical properties of the final products. The provided hypothetical protocol offers a starting point for the exploration of this compound in the design and synthesis of advanced liquid crystals for a variety of applications, including but not limited to, display technologies and smart materials. Further experimental validation is required to fully elucidate the structure-property relationships of materials derived from this versatile precursor.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-4-fluoro-2-propoxybenzene
Welcome to the technical support center for the synthesis of 1-Bromo-4-fluoro-2-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Williamson ether synthesis. This reaction involves the deprotonation of 4-bromo-2-fluorophenol to form a phenoxide, which then acts as a nucleophile to attack an n-propyl halide, such as 1-bromopropane or 1-iodopropane.
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are:
-
4-Bromo-2-fluorophenol
-
An n-propyl halide (e.g., 1-bromopropane, 1-iodopropane)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An appropriate solvent (e.g., acetone, acetonitrile, N,N-dimethylformamide)
Q3: What are the common side reactions that can lower the yield?
A3: The primary side reaction is the E2 (elimination) reaction of the n-propyl halide, which is promoted by the basic conditions and can lead to the formation of propene gas. Another potential issue is the incomplete deprotonation of the starting phenol, leading to unreacted starting material.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). The disappearance of the 4-bromo-2-fluorophenol spot and the appearance of a new, less polar product spot indicate the progression of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Deprotonation: The base used may not be strong enough to fully deprotonate the 4-bromo-2-fluorophenol. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Reagents: The starting materials or solvent may be impure or contain water. | 1. Base Selection: Switch to a stronger base like sodium hydride (NaH). If using a weaker base like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous. 2. Temperature Adjustment: Gradually increase the reaction temperature while monitoring for side product formation. Refluxing in a suitable solvent is often effective. 3. Reagent Quality: Use freshly distilled solvents and ensure the purity of the 4-bromo-2-fluorophenol and n-propyl halide. |
| Significant Formation of Side Products (e.g., Propene) | 1. Strongly Basic Conditions: A highly basic environment can favor the E2 elimination of the n-propyl halide. 2. High Reaction Temperature: Elevated temperatures can also promote the elimination reaction. | 1. Choice of Base and Propyl Halide: Consider using a milder base. Using 1-iodopropane instead of 1-bromopropane can sometimes favor the substitution reaction at lower temperatures. 2. Temperature Control: Maintain the lowest effective temperature that allows for a reasonable reaction rate. |
| Presence of Unreacted 4-Bromo-2-fluorophenol | 1. Insufficient Base: The molar ratio of the base to the phenol may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Stoichiometry: Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure complete deprotonation. 2. Reaction Time: Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Material: This can make separation by column chromatography challenging. 2. Formation of Emulsions during Workup: This can complicate the extraction process. | 1. Purification Technique: If column chromatography is difficult, consider vacuum distillation for purification. 2. Workup Procedure: During the aqueous workup, adding a saturated brine solution can help to break emulsions and improve phase separation. |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
This protocol provides a general procedure for the synthesis. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.
Materials:
-
4-Bromo-2-fluorophenol
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous and finely powdered
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluorophenol (1.0 eq) and anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the flask.
-
Addition of Alkylating Agent: Add 1-bromopropane (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected yields based on literature for similar Williamson ether syntheses. These values should serve as a starting point for optimization.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| K₂CO₃ | Acetone | Reflux (56) | 4 - 8 | 75 - 85 |
| NaH | DMF | 25 - 50 | 2 - 4 | 80 - 90 |
| Cs₂CO₃ | Acetonitrile | Reflux (82) | 3 - 6 | 85 - 95 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis.
Technical Support Center: Purification of 1-Bromo-4-fluoro-2-propoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with "1-Bromo-4-fluoro-2-propoxybenzene."
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: The final product is a persistent oil and will not crystallize.
-
Possible Cause: The presence of impurities is likely depressing the melting point of your compound. Even small amounts of structurally similar impurities can prevent crystallization. Another possibility is that the compound itself is a low-melting solid or an oil at room temperature.
-
Troubleshooting Steps:
-
Confirm the physical state: Attempt to find reliable physical data for this compound. If it is indeed a low-melting solid, cooling the concentrated sample in an ice or dry ice/acetone bath may induce crystallization.
-
High-vacuum distillation: If the compound is a thermally stable liquid, fractional distillation under high vacuum can be an effective purification method to remove less volatile or more volatile impurities.
-
Column Chromatography: This is the most common and effective method for removing a wide range of impurities. A detailed protocol is provided below.
-
Solvent Screening for Recrystallization: If you suspect your compound should be a solid, a thorough solvent screening is necessary. Use small amounts of the crude product and test a variety of solvents and solvent mixtures. Common solvent systems for recrystallization of similar aromatic compounds include heptane/ethyl acetate, methanol/water, and acetone/water.
-
Problem 2: Column chromatography results in poor separation of the product from an impurity.
-
Possible Cause: The chosen solvent system (eluent) may not be optimal for separating the product from the impurity, especially if they have similar polarities. The column may also be overloaded or improperly packed.
-
Troubleshooting Steps:
-
Optimize the Eluent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation between your product and the impurities. Aim for an Rf value of around 0.3 for your product. Test various ratios of a non-polar solvent (e.g., hexanes, heptane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to first elute the less polar impurities and then your product, followed by the more polar impurities.
-
Check Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
-
Reduce the Amount of Sample: Overloading the column is a common cause of poor separation. As a general rule, use a 20-50 fold excess by weight of silica gel to your crude product.
-
Consider a Different Stationary Phase: If separation on silica gel is challenging, consider using a different adsorbent like alumina (which can be acidic, neutral, or basic) or a reverse-phase silica gel.
-
Problem 3: The purified product is discolored (e.g., yellow or brown).
-
Possible Cause: The discoloration may be due to the presence of trace, highly colored impurities, or decomposition of the product. Halogenated aromatic compounds can sometimes be light-sensitive.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the discolored product in a suitable organic solvent and add a small amount of activated carbon. Stir for a short period, then filter the solution through a pad of celite. This can effectively remove colored impurities. Be aware that this may also lead to some loss of the desired product.
-
Recrystallization: A successful recrystallization can often yield a product with improved color.
-
Check for Decomposition: Analyze the discolored product by TLC or another analytical method to see if new impurity spots have appeared, which would indicate decomposition. If so, consider storing the compound under an inert atmosphere and protected from light.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound via Williamson ether synthesis?
A1: The Williamson ether synthesis is a common method for preparing aromatic ethers. Potential impurities include:
-
Unreacted Starting Materials: Residual 2-bromo-5-fluorophenol and 1-bromopropane (or other propyl halide).
-
Side-Reaction Products: Elimination of HBr from 1-bromopropane can lead to the formation of propene, which will not be an impurity in the final product, but indicates inefficient reaction conditions.
-
Isomeric Products: If the starting phenol is not pure, isomeric ethers may be formed.
-
Products of Over-Alkylation: While less common with phenols, it is a possibility to consider.
Q2: What is a good starting point for a column chromatography solvent system for this compound?
A2: Based on the structure (a halogenated aromatic ether), a good starting point for a normal phase silica gel column would be a mixture of a non-polar solvent and a slightly more polar solvent. A common and effective system is a mixture of hexanes and ethyl acetate . You can start with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the polarity based on TLC analysis. Another option is a mixture of hexanes and dichloromethane.
Q3: Can I use distillation to purify this compound?
Data Presentation
Table 1: Estimated Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) | Estimated Polarity |
| This compound | 235.08 | > 200 (at atm. pressure) | Moderately Polar |
| 2-Bromo-5-fluorophenol | 191.00 | ~215 (at atm. pressure) | More Polar |
| 1-Bromopropane | 122.99 | 71 | Less Polar |
Note: The physical properties for this compound are estimated based on structurally similar compounds as precise experimental data is not widely available.
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
Preparation of the Slurry: In a beaker, add silica gel (typically 20-50 times the weight of your crude product) to a small amount of the initial, least polar eluent you plan to use (e.g., 5% ethyl acetate in hexanes). Stir to create a uniform slurry.
-
Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the excess solvent to drain until the solvent level is just above the top of the silica gel.
-
Add another thin layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elution:
-
Carefully add your eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Apply gentle pressure to the top of the column (using a pump or bulb) to maintain a steady flow rate.
-
If using a gradient elution, gradually increase the polarity of the solvent system.
-
-
Analysis of Fractions:
-
Monitor the elution of your compound by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Decision tree for selecting a suitable purification method.
Technical Support Center: Synthesis of 1-Bromo-4-fluoro-2-propoxybenzene
Welcome to the technical support center for the synthesis of 1-Bromo-4-fluoro-2-propoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields are a common issue and can stem from several factors. Follow this systematic approach to identify and resolve the problem:
-
Incomplete Deprotonation of the Phenol: The first step is the formation of the phenoxide, which is the active nucleophile. Ensure your base is strong enough and used in a slight excess to drive the deprotonation to completion. The presence of water can consume the base, so ensure all reagents and solvents are anhydrous.[1]
-
Suboptimal Reaction Temperature: Higher temperatures can favor the competing E2 elimination side reaction, leading to the formation of propene from 1-bromopropane.[1][2][3] Conversely, a temperature that is too low will result in a sluggish and incomplete reaction. A typical temperature range for this synthesis is 50-100 °C.[1] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress via TLC.
-
Purity of Reagents: Impurities in the starting 4-bromo-2-fluorophenol, 1-bromopropane, or the solvent can lead to undesired side reactions.[1] Use freshly purified or high-purity reagents.
-
Reaction Time: Ensure the reaction has run to completion. Monitor the disappearance of the starting phenol using Thin Layer Chromatography (TLC). Typical reaction times can range from 1 to 8 hours.[1]
Q2: My final product is contaminated with an impurity that has a similar polarity. What could this be and how can I prevent it?
A2: A common side reaction in the alkylation of phenoxides is C-alkylation, where the propyl group attaches to the aromatic ring instead of the oxygen atom.[2][4][5][6]
-
Understanding the Side Reaction: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (the oxygen or the carbon atoms of the ring, typically at the ortho or para positions).[2][5]
-
Prevention Strategies:
-
Solvent Choice: The choice of solvent is critical in directing the reaction towards O-alkylation. Polar aprotic solvents like DMF or DMSO are known to favor O-alkylation.[5][6] Protic solvents, such as water or alcohols, can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for reaction and thus favoring C-alkylation.[5][7]
-
Counter-ion: The nature of the cation from the base can also influence the O/C alkylation ratio. Larger, "softer" cations like potassium (K+) or cesium (Cs+) often favor O-alkylation compared to smaller, "harder" cations like lithium (Li+).[7]
-
Q3: I'm observing a significant amount of unreacted 4-bromo-2-fluorophenol in my crude product. What went wrong?
A3: The presence of unreacted starting material is usually due to an incomplete reaction. Consider the following:
-
Insufficient Base: Ensure at least one full equivalent of base was used to deprotonate the phenol. A slight excess (e.g., 1.1 equivalents) is often recommended.
-
Moisture: As mentioned, water will react with strong bases like sodium hydride (NaH) or consume the alkali metal hydroxide, preventing the complete formation of the phenoxide nucleophile.[1] Use anhydrous solvents and dry glassware.
-
Alkylating Agent Reactivity: Ensure the 1-bromopropane is of good quality. If it has degraded, its ability to act as an electrophile will be diminished.
-
Reaction Time/Temperature: The reaction may not have been heated long enough or at a high enough temperature to go to completion. Monitor the reaction by TLC until the starting phenol spot is no longer visible.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Williamson ether synthesis.[2][3][8] This involves the reaction of a deprotonated 4-bromo-2-fluorophenol (the phenoxide) with an alkylating agent like 1-bromopropane.
Q2: What are the primary side products I should be aware of?
A2: The main potential side products are:
-
C-alkylated isomers: 4-Bromo-2-fluoro-6-propylphenol and 4-bromo-2-fluoro-3-propylphenol, resulting from alkylation on the aromatic ring.[2][5]
-
Propene: Formed via an E2 elimination reaction from 1-bromopropane, especially at higher temperatures.[1][3]
Q3: Which base is best for deprotonating the starting phenol?
A3: For aryl ethers, common and effective bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).[6] NaH is a very strong, non-nucleophilic base that works well, but requires strictly anhydrous conditions.[3] K₂CO₃ is a milder and easier-to-handle base that is often effective in polar aprotic solvents like DMF or acetone.
Q4: How can I purify the final product?
A4: A standard purification procedure involves:
-
Aqueous Workup: After the reaction is complete, a dilute aqueous base wash (e.g., 5% NaOH) can be used to remove any unreacted acidic phenol.[5] This is followed by washing with water and brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The crude product can then be purified by either vacuum distillation or flash column chromatography on silica gel to separate the desired O-alkylated product from any C-alkylated isomers and other non-polar impurities.
Quantitative Data Summary
The following table summarizes typical reaction parameters for a Williamson ether synthesis of this type. Note that these are representative values and may require optimization for specific laboratory conditions.
| Parameter | Typical Value / Condition | Notes |
| Starting Phenol | 4-Bromo-2-fluorophenol | 1.0 equivalent |
| Alkylating Agent | 1-Bromopropane | 1.1 - 1.5 equivalents |
| Base | K₂CO₃ or NaH | 1.2 - 1.5 equivalents |
| Solvent | DMF or Acetonitrile (anhydrous) | Polar aprotic solvents favor O-alkylation.[5][6] |
| Temperature | 60 - 80 °C | Higher temperatures may increase elimination.[1] |
| Reaction Time | 2 - 8 hours | Monitor by TLC for completion. |
| Expected Yield | 70 - 90% | Highly dependent on conditions and purity of reagents. |
| Major Impurities | Unreacted Phenol, C-alkylated Isomers | Typically <10% combined with optimization. |
Experimental Protocols
Proposed Synthesis of this compound
Materials:
-
4-Bromo-2-fluorophenol
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
5% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopropane (1.2 eq) to the flask.
-
Heat the reaction mixture to 70 °C and maintain this temperature, with stirring, for 4-6 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting phenol is consumed.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts and wash them sequentially with 5% NaOH solution, water, and finally, saturated brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel to obtain the pure this compound.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Competing O-alkylation vs. C-alkylation side reaction.
Caption: Logical workflow for troubleshooting low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. jk-sci.com [jk-sci.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Cross-Coupling Reactions for 1-Bromo-4-fluoro-2-propoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cross-coupling reactions involving 1-bromo-4-fluoro-2-propoxybenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for this compound?
A1: The most common and effective cross-coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura coupling (for C-C bond formation), the Buchwald-Hartwig amination (for C-N bond formation), and the Heck reaction (for C-C bond formation with alkenes). The choice of reaction depends on the desired final product.
Q2: How do the electronic properties of this compound influence its reactivity?
A2: this compound is considered an electron-rich aryl bromide due to the presence of the electron-donating propoxy group. This can make the oxidative addition step in the catalytic cycle, which is often rate-limiting, slower compared to electron-deficient aryl bromides.[1] Therefore, the selection of a suitable catalyst and ligand system is crucial to facilitate this step.[2]
Q3: What are the critical parameters to consider when optimizing a cross-coupling reaction for this substrate?
A3: Several parameters significantly affect the outcome of the reaction and should be carefully optimized: the palladium source and ligand, the base, the solvent, and the reaction temperature.[3] Each of these factors can influence reaction rate, yield, and the formation of side products.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These methods allow for the identification of starting materials, the desired product, and any byproducts, helping to determine the optimal reaction time.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the cross-coupling of this compound.
Q5: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A5: Low or no conversion can stem from several issues:
-
Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. Ensure that the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that solvents are properly degassed.[5] Using a pre-catalyst that readily generates the active Pd(0) species can also be beneficial.[5][6]
-
Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[7] For electron-rich aryl bromides, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often required to promote oxidative addition.[2][8]
-
Incorrect Base or Solvent: The choice of base and solvent is critical and often interdependent.[9][10] The base must be strong enough to participate in the catalytic cycle but not so strong as to cause decomposition of the starting materials or products.[6] The solvent must be able to dissolve the reagents and facilitate the reaction; common choices include toluene, dioxane, and THF, often with water as a co-solvent for Suzuki reactions.[3]
-
Low Temperature: The reaction may require more thermal energy to overcome the activation barrier. Gradually increasing the temperature while monitoring the reaction for product formation and decomposition can help identify the optimal temperature.[11]
Q6: I am observing significant amounts of side products, such as homocoupling of the boronic acid (in Suzuki reactions) or dehalogenation of my starting material. How can I minimize these?
A6:
-
Homocoupling: This side reaction is often caused by the presence of oxygen.[3] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.[5] Using a Pd(0) source or a pre-catalyst that quickly generates Pd(0) can minimize the amount of Pd(II) species that can promote homocoupling at the start of the reaction.[5]
-
Dehalogenation: This occurs when the aryl bromide is reduced, replacing the bromine with a hydrogen atom.[4] This can be promoted by high temperatures, prolonged reaction times, or certain bases that can act as hydride donors.[3][4] Optimizing the reaction time and temperature, and screening different bases can help to minimize this side reaction.
Q7: My reaction is not reproducible. What factors should I investigate?
A7: Lack of reproducibility is often due to:
-
Reagent and Solvent Quality: Ensure that all reagents and solvents are of high purity and are anhydrous and degassed where necessary. The Buchwald-Hartwig amination, in particular, can be very sensitive to the quality of reagents and solvents.[12]
-
Inert Atmosphere: Inconsistent exclusion of air and moisture can lead to variable results. Standardize your procedure for setting up the reaction under an inert atmosphere.
-
Stirring Rate: In heterogeneous mixtures, particularly with inorganic bases, the stirring rate can affect the reaction rate.[6] Ensure consistent and vigorous stirring.
Quantitative Data Summary
The following tables provide representative starting conditions for optimizing cross-coupling reactions with this compound. These are general guidelines and may require further optimization for specific coupling partners.
Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | High | Good for electron-rich aryl bromides. |
| Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2.0) | Dioxane | 100 | High | Effective for challenging couplings. |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DME/H₂O (4:1) | 80 | Moderate | A more traditional catalyst system. |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | DMF/H₂O (4:1) | 90 | Variable | Dppf is a robust ligand. |
Table 2: Base and Solvent Screening for Buchwald-Hartwig Amination
| Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Notes |
| NaOtBu (1.2) | Toluene | 100 | High | A strong, common base; may not be suitable for base-sensitive functional groups.[13] |
| K₃PO₄ (2.0) | Dioxane | 110 | Moderate-High | A weaker base, good for substrates with sensitive functional groups.[6] |
| Cs₂CO₃ (1.5) | THF | 80 | Moderate | Good solubility in many organic solvents.[6] |
| LHMDS (1.2) | Toluene | 80 | High | A strong, non-nucleophilic base; allows for lower reaction temperatures.[13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base under a counterflow of inert gas (Argon or Nitrogen).[5]
-
Add the degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[14]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[14]
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
-
Procedure:
-
In a glovebox or under a strict counterflow of inert gas, add the palladium pre-catalyst, base, and a magnetic stir bar to a dry Schlenk flask.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent.[14]
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Visual Guides
The following diagrams illustrate common workflows and logical relationships in cross-coupling reactions.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Decision tree for troubleshooting common reaction issues.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
"1-Bromo-4-fluoro-2-propoxybenzene" stability issues and degradation products
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-Bromo-4-fluoro-2-propoxybenzene?
A1: Based on its structure, the main potential stability concerns for this compound involve the aryl ether linkage and the carbon-bromine bond. While the fluoro group and the aromatic ring are generally stable, the propoxy group can be susceptible to cleavage under certain conditions. The C-Br bond can also be subject to degradation, particularly photochemically.
Q2: What are the likely degradation pathways for this compound?
A2: The following are potential degradation pathways inferred from the chemical structure:
-
Hydrolysis of the Ether Linkage: Under acidic conditions, the propoxy group may be cleaved to yield 2-bromo-5-fluorophenol and propanol.
-
Oxidation of the Propoxy Group: The methylene group of the propoxy chain (adjacent to the ether oxygen) is susceptible to oxidation, which could lead to the formation of various oxidation products. Alkyl side chains on an aromatic ring can be oxidized to carboxylic acids by strong oxidizing agents.[1][2][3]
-
Photodegradation: Brominated aromatic compounds can undergo photodegradation, which may involve the cleavage of the carbon-bromine bond to form radical species.[4][5]
-
Nucleophilic Aromatic Substitution: While aryl halides are generally stable, the presence of activating groups on the benzene ring can make them more susceptible to nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile.[6][7]
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, it is recommended to store this compound under the following conditions, based on general guidelines for similar chemicals:
-
Temperature: Store in a cool, dry, and well-ventilated area.
-
Light: Protect from light to prevent photodegradation. Amber vials or storage in a dark cabinet are recommended.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Keep the container tightly sealed to prevent moisture ingress and evaporation.
Troubleshooting Guide
Q1: I am observing an unexpected peak in the NMR/GC-MS of my sample of this compound. What could be the cause?
A1: An unexpected peak could be an impurity from the synthesis or a degradation product. Consider the following possibilities:
-
Starting Material Impurity: Check the purity of the starting materials used in the synthesis of this compound.
-
Degradation Product: The peak could correspond to a degradation product. Common degradation products could include 2-bromo-5-fluorophenol (from ether cleavage) or oxidized forms of the propoxy side chain.
-
Solvent Impurity: Ensure that the solvents used for analysis are of high purity.
To identify the unknown peak, consider techniques such as mass spectrometry to determine the molecular weight and fragmentation pattern, and 2D NMR for structural elucidation.
Q2: My reaction yield is lower than expected when using this compound. Could this be due to instability?
A2: Yes, low reaction yields can be a result of the degradation of your starting material. If the compound has degraded, the actual amount of active reagent is lower than what was measured. It is advisable to check the purity of your this compound using a suitable analytical technique (e.g., qNMR or GC with an internal standard) before use, especially if it has been stored for a long time or under suboptimal conditions.
Data Presentation
Table 1: General Handling and Storage Recommendations for Halogenated Alkoxybenzenes
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, dry place | To minimize thermal degradation and hydrolysis. |
| Light Exposure | Protect from light (amber vials) | To prevent photodegradation of the C-Br bond.[4][5] |
| Atmosphere | Store under inert gas (e.g., Argon) | To prevent oxidation, particularly of the propoxy group.[1][2] |
| Container | Tightly sealed container | To prevent intake of moisture and atmospheric oxygen. |
| Incompatible Materials | Strong oxidizing agents, strong acids | To prevent chemical reactions leading to degradation.[8] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound under various conditions.
Objective: To determine the rate of degradation of this compound under specific stress conditions (e.g., elevated temperature, light exposure, acidic/basic conditions).
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol)
-
Buffers of various pH values
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC or GC system with a suitable detector (e.g., UV, MS)
-
Analytical standards of potential degradation products (if available)
Methodology:
-
Sample Preparation: Prepare solutions of this compound of a known concentration in the chosen solvent or buffer.
-
Stress Conditions:
-
Thermal Stability: Store the solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.
-
Photostability: Expose the solutions to a controlled light source in a photostability chamber. A control sample should be kept in the dark at the same temperature.
-
pH Stability: Store the solutions in buffers of different pH values (e.g., pH 2, pH 7, pH 9).
-
-
Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week).
-
Analysis: Analyze the aliquots by HPLC or GC to quantify the remaining amount of this compound and to detect and quantify any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition. From this data, the degradation rate can be calculated.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying the cause of unexpected experimental results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1-Bromo-4-fluoro-2-propoxybenzene NMR Spectrum Interpretation
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting the 1H and 13C NMR spectra of "1-Bromo-4-fluoro-2-propoxybenzene".
Troubleshooting Guide
This section addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.
Question 1: Why do the aromatic signals in my 1H NMR spectrum appear as complex multiplets instead of clear doublets or triplets?
Answer: The aromatic region of the 1H NMR spectrum for this compound is expected to show complex splitting patterns due to the presence of both fluorine and adjacent protons. The proton at C-6 will be split by the proton at C-5 (ortho coupling, ~8.5 Hz) and the fluorine at C-4 (meta coupling, ~3.0 Hz), resulting in a doublet of doublets. Similarly, the proton at C-5 will be split by the protons at C-6 and C-3 (ortho and para couplings) and the fluorine at C-4 (ortho coupling), leading to a more complex multiplet, which might appear as a triplet of doublets or a doublet of doublets of doublets. The proton at C-3 will be split by the proton at C-5 (para coupling) and the fluorine at C-4 (meta coupling), also resulting in a doublet of doublets.
Question 2: The chemical shifts of my aromatic protons are different from the predicted values. What could be the cause?
Answer: Discrepancies between experimental and predicted chemical shifts can arise from several factors:
-
Solvent Effects: The choice of solvent can significantly influence the chemical shifts of aromatic protons. Ensure your experiment was conducted in the same solvent as the predicted data (e.g., CDCl3).
-
Concentration: Sample concentration can affect chemical shifts, especially for aromatic compounds, due to intermolecular interactions.
-
Temperature: Temperature variations can lead to slight changes in chemical shifts.
-
Presence of Impurities: Impurities in the sample can overlap with or shift the signals of your compound.
-
pH: For compounds with acidic or basic functionalities (not present in this molecule), pH can drastically alter the spectrum.
Question 3: I am observing broad signals in my spectrum. What is the likely reason?
Answer: Broadening of NMR signals can be attributed to:
-
Unresolved Couplings: Small coupling constants, particularly long-range couplings, may not be fully resolved, leading to broad peaks.
-
Chemical Exchange: If there is a slow conformational change on the NMR timescale, such as rotation of the propoxy group, it can cause signal broadening.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.
-
Viscosity of the Sample: Highly viscous samples can lead to broader lines.
Question 4: The integration of my propoxy group signals does not correspond to the expected 2:2:3 ratio. What should I check?
Answer: Incorrect integration can be due to:
-
Signal Overlap: One or more of the propoxy signals may be overlapping with solvent or impurity peaks.
-
Improper Phasing and Baseline Correction: Ensure that the spectrum is correctly phased and the baseline is properly corrected before integration.
-
Saturation: If the relaxation delay (d1) is too short, signals with longer T1 relaxation times may not fully relax, leading to lower integration values. This is particularly relevant for quaternary carbons in 13C NMR but can also affect proton signals.
Frequently Asked Questions (FAQs)
Q1: What are the expected multiplicities for the aromatic protons in the 1H NMR spectrum?
A1:
-
H-3: Doublet of doublets (dd) due to coupling with H-5 (4JHH) and F-4 (3JHF).
-
H-5: Doublet of doublets of doublets (ddd) or a triplet of doublets (td) due to coupling with H-6 (3JHH), H-3 (4JHH), and F-4 (3JHF).
-
H-6: Doublet of doublets (dd) due to coupling with H-5 (3JHH) and F-4 (4JHF).
Q2: How does the fluorine atom affect the 13C NMR spectrum?
A2: The fluorine atom will cause splitting of the carbon signals due to nJCF coupling. The carbon directly attached to the fluorine (C-4) will show a large one-bond coupling constant (1JCF, typically > 240 Hz). The adjacent carbons (C-3 and C-5) will show two-bond couplings (2JCF), and other carbons will show smaller long-range couplings.
Q3: Are there any specific experimental considerations for acquiring the NMR spectrum of this compound?
A3: For 1H NMR, a standard acquisition protocol should be sufficient. For 13C NMR, a longer relaxation delay (e.g., 5 seconds) is recommended to ensure quantitative integration, especially for the quaternary carbons. If you are interested in observing the C-F couplings clearly, a larger spectral width may be necessary.
Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR data for this compound in CDCl3. Please note that these are predicted values and may differ slightly from experimental results.
Table 1: Predicted 1H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.28 | dd | 3JHH = 8.5, 4JHF = 3.0 | H-6 |
| ~7.05 | t | 3JHH ≈ 3JHF ≈ 8.5 | H-5 |
| ~6.90 | dd | 3JHF = 9.0, 4JHH = 3.0 | H-3 |
| ~4.00 | t | 3JHH = 6.5 | -OCH2- |
| ~1.85 | sext | 3JHH = 7.0 | -CH2CH3 |
| ~1.05 | t | 3JHH = 7.5 | -CH3 |
Table 2: Predicted 13C NMR Data
| Chemical Shift (δ, ppm) | Splitting (JCF, Hz) | Assignment |
| ~158.0 | d, ~245 | C-4 |
| ~150.0 | d, ~2.5 | C-2 |
| ~129.0 | d, ~8.0 | C-6 |
| ~117.5 | d, ~25 | C-5 |
| ~116.0 | d, ~23 | C-3 |
| ~113.0 | d, ~3.0 | C-1 |
| ~71.0 | s | -OCH2- |
| ~22.5 | s | -CH2CH3 |
| ~10.5 | s | -CH3 |
Experimental Protocols
NMR Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition:
-
Spectrometer: 500 MHz
-
Solvent: CDCl3
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: 3.28 s
-
Spectral Width: 20 ppm
13C NMR Acquisition:
-
Spectrometer: 125 MHz
-
Solvent: CDCl3
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 240 ppm
Visualization
The following diagram illustrates a logical workflow for troubleshooting common NMR spectrum interpretation issues.
Caption: Troubleshooting workflow for NMR spectrum interpretation.
Technical Support Center: Synthesis of 1-Bromo-4-fluoro-2-propoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-4-fluoro-2-propoxybenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a reliable and widely used method for preparing ethers. The primary reaction involves the deprotonation of 2-Bromo-5-fluorophenol to its corresponding phenoxide, followed by a nucleophilic substitution reaction with 1-bromopropane.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete Deprotonation: The base used may be too weak or used in insufficient quantity to fully deprotonate the 2-Bromo-5-fluorophenol. | - Use a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). - Ensure at least a stoichiometric amount of base is used, and consider a slight excess (e.g., 1.5 equivalents). |
| 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | - For a potassium carbonate/DMF system, a temperature of around 80°C is a good starting point.[1] - If the reaction is still sluggish, a moderate increase in temperature can be beneficial, but monitor for side reactions. | |
| 3. Poor Quality Reagents: Degradation of 1-bromopropane or the phenol can lead to failed reactions. | - Use freshly opened or properly stored reagents. 1-bromopropane can be flammable and should be handled with care.[2][3][4][5][6] | |
| Presence of Unreacted Starting Material | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time if starting material is still present. A typical duration for similar syntheses is around 8 hours.[1] |
| 2. Suboptimal Reaction Conditions: As with low yield, temperature and base may not be optimal. | - Re-evaluate the reaction temperature and consider a stronger base or a different solvent system. | |
| Formation of Side Products | 1. Elimination Reaction (E2): The alkoxide can act as a base and promote the elimination of HBr from 1-bromopropane, forming propene. This is a common side reaction in Williamson ether synthesis.[7] | - Use a primary alkyl halide like 1-bromopropane, which is less prone to elimination than secondary or tertiary halides.[8] - Avoid excessively high temperatures. |
| 2. C-Alkylation: The phenoxide ion can undergo alkylation at the carbon atoms of the benzene ring, although O-alkylation is generally favored. | - The use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation.[9] | |
| Difficult Purification | 1. Residual Base: The final product may be contaminated with the base used in the reaction. | - During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to neutralize and remove the basic residue. |
| 2. Unreacted Phenol: The starting phenol can be difficult to separate from the product due to similar polarities. | - Wash the organic layer with an aqueous base solution (e.g., 1M NaOH) to deprotonate and extract the unreacted phenol into the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for scaling up the synthesis of this compound?
A1: The most common and scalable method is the Williamson ether synthesis. This involves the reaction of 2-Bromo-5-fluorophenol with 1-bromopropane in the presence of a base.
Q2: Which base is most suitable for this synthesis?
A2: For aryl ether synthesis, moderately strong bases are effective. Potassium carbonate (K₂CO₃) is a good choice as it is effective, easy to handle, and cost-efficient for larger scale reactions.[1][9] For laboratory scale, stronger bases like sodium hydride (NaH) can also be used, but require more stringent handling precautions.
Q3: What is the best solvent for this reaction?
A3: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they promote the Sₙ2 reaction pathway.[10] N,N-Dimethylformamide (DMF) is a common and effective solvent for this type of reaction.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The product will be less polar than the starting phenol.
Q5: What are the key safety precautions I should take?
A5:
-
2-Bromo-5-fluorophenol: Causes skin and serious eye irritation, and may cause respiratory irritation.[11]
-
1-Bromopropane: Is a flammable liquid and vapor, harmful if inhaled, and may cause liver and nervous system effects. It is also a suspected reproductive hazard.[2][3][4][5][6]
-
DMF (N,N-Dimethylformamide): Is a combustible liquid and should be handled in a well-ventilated area.
-
Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound, adapted from a procedure for a similar compound.[1]
Materials:
-
2-Bromo-5-fluorophenol
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 2-Bromo-5-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Alkyl Halide: To the stirred suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature with stirring for approximately 8 hours. Monitor the reaction progress by TLC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with 1M NaOH to remove any unreacted phenol.
-
Wash the organic layer with 1M HCl to remove any residual base.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Quantitative Data (Example for a 10g Scale Synthesis of the Isopropoxy Analog):
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 2-Bromo-5-fluorophenol | 191.00 | 10.0 | 52.36 | 1.0 |
| 1-Bromopropane | 122.99[5] | 7.72 | 62.83 | 1.2 |
| Potassium Carbonate | 138.21 | 10.86 | 78.54 | 1.5 |
| This compound (Product) | 233.08 | - | - | - |
Note: The expected yield for this specific reaction is not documented in the provided search results, but yields for similar Williamson ether syntheses can range from moderate to high.
Visualizations
Caption: A schematic overview of the synthesis workflow.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. 1-BROMO-4-FLUORO-2-ISOPROPOXYBENZENE synthesis - chemicalbook [chemicalbook.com]
- 2. employees.delta.edu [employees.delta.edu]
- 3. nj.gov [nj.gov]
- 4. ICSC 1332 - 1-BROMOPROPANE [chemicalsafety.ilo.org]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. chemical-label.com [chemical-label.com]
Technical Support Center: Functionalization of 1-Bromo-4-fluoro-2-propoxybenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and reaction optimization for the functionalization of 1-Bromo-4-fluoro-2-propoxybenzene. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the functionalization of this compound?
A1: The key challenges arise from the electronic and steric properties of the substrate. The propoxy group is electron-donating, which can make the initial oxidative addition step in palladium-catalyzed cross-coupling reactions slower compared to electron-deficient aryl halides. The fluorine atom is electron-withdrawing, which can influence the reactivity of the C-Br bond. Additionally, the ortho-propoxy group can introduce steric hindrance around the reaction center, potentially requiring specific catalyst systems to achieve high yields.
Q2: Which types of cross-coupling reactions are most suitable for this substrate?
A2: this compound is a versatile substrate for several common palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
Q3: What general considerations should be taken when selecting a catalyst system?
A3: For electron-rich and potentially sterically hindered aryl bromides like this, catalyst systems employing bulky, electron-rich phosphine ligands are often preferred. These ligands can promote the oxidative addition step and stabilize the active palladium catalyst, preventing decomposition. It is also crucial to maintain a strictly inert atmosphere to prevent catalyst oxidation and side reactions.[1][2]
Troubleshooting Guides
Low Product Yield
| Potential Cause | Suggested Solutions |
| Inactive Catalyst | Ensure the use of a high-quality palladium precatalyst and an appropriate ligand. For this substrate, consider bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos.[2][3] Ensure proper in-situ generation of the active Pd(0) catalyst if starting from a Pd(II) source. |
| Incorrect Base | The choice of base is critical and often depends on the specific reaction and solvent. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOtBu. The solubility and strength of the base can significantly impact the reaction rate.[1] |
| Suboptimal Solvent | The solvent affects the solubility of reactants and the catalyst, as well as the reaction temperature. Common choices include toluene, dioxane, THF, and DMF. A screening of different solvents or solvent mixtures is recommended.[1][3] |
| Low Reaction Temperature | Due to the electron-rich nature of the substrate, higher reaction temperatures (typically 80-120 °C) may be required to facilitate oxidative addition.[3][4] |
| Catalyst Decomposition | Formation of palladium black is a sign of catalyst decomposition. This can be caused by oxygen contamination or excessively high temperatures. Ensure the reaction is performed under a strictly inert atmosphere and consider lowering the reaction temperature and extending the reaction time.[3] |
Formation of Side Products
| Side Product | Potential Cause & Mitigation |
| Homocoupling of Boronic Acid (Suzuki) | Often caused by the presence of oxygen.[1] Mitigation: Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Protodeboronation of Boronic Acid (Suzuki) | The boronic acid is replaced by a hydrogen atom, especially with aqueous bases. Mitigation: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Consider using anhydrous conditions with a suitable base.[1] |
| Dehalogenation of Aryl Bromide | The bromine atom is replaced by a hydrogen atom. This can occur if a hydride source is present. Mitigation: Screen different, non-hydridic bases and use high-purity, anhydrous solvents.[1] |
| Glaser Coupling (Sonogashira) | Homocoupling of the terminal alkyne, particularly problematic when using a copper(I) co-catalyst in the presence of oxygen. Mitigation: Use copper-free Sonogashira conditions. Ensure the reaction is strictly anaerobic.[5] |
Catalyst and Condition Recommendations
The following tables provide starting points for catalyst and condition selection based on successful couplings of structurally similar aryl bromides. Optimization will likely be necessary for this compound.
Suzuki-Miyaura Coupling Recommendations
| Parameter | Recommendation | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-2 mol% loading is a good starting point. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands are often effective for electron-rich aryl bromides. A ligand-to-palladium ratio of 2:1 to 4:1 is common.[1] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2-3 equivalents. The choice of base can be critical and may need to be screened.[1] |
| Solvent | Toluene, Dioxane, THF (often with water) | Degassed solvents are essential.[1] |
| Temperature | 80-110 °C | Monitor reaction progress to avoid thermal decomposition of the catalyst. |
Buchwald-Hartwig Amination Recommendations
| Parameter | Recommendation | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol% loading.[6] |
| Ligand | XPhos, RuPhos, BINAP | Bulky phosphine ligands are crucial for coupling with both primary and secondary amines and can prevent catalyst deactivation.[3][7] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.4-2.0 equivalents. Strong, non-nucleophilic bases are typically used.[6] |
| Solvent | Toluene, Dioxane | Anhydrous and degassed solvents are required.[6] |
| Temperature | 90-110 °C | Higher temperatures may be needed for less reactive amines. |
Sonogashira Coupling Recommendations
| Parameter | Recommendation | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 2-5 mol% loading.[8] |
| Co-catalyst | CuI | 1-5 mol% loading. Copper-free conditions are also an option to avoid Glaser coupling.[5] |
| Base | Et₃N, DIPEA, Piperidine | Often used in excess or as a co-solvent.[8] |
| Solvent | THF, Toluene, DMF | Anhydrous and degassed. |
| Temperature | Room Temperature to 100 °C | Electron-rich aryl bromides may require heating to facilitate oxidative addition.[4] |
Experimental Protocols
Note: The following protocols are generalized based on procedures for structurally similar compounds and should be optimized for this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the arylboronic acid, the base, the palladium precatalyst, and the ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of an aryl bromide.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and base.[6]
-
Evacuate and backfill the tube with the inert gas three times.[6]
-
Add this compound (1.0 equiv.), the amine, and the solvent via syringe.[6]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[6]
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
This protocol provides a general method for a copper-free Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂ with PPh₃, or a pre-formed catalyst)
-
Base (e.g., Diisopropylamine, 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve the palladium catalyst and ligand (if separate) in the solvent.
-
Add this compound (1.0 equiv.) and the base.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the mixture to 60-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Decision logic for catalyst selection based on desired transformation.
References
- 1. youtube.com [youtube.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. 1-Bromo-4-propoxybenzene | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Bromo-4-fluoro-2-propoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Bromo-4-fluoro-2-propoxybenzene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: The most common impurities in a sample of this compound typically arise from the synthetic route used. These can include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be compounds like 2-bromo-5-fluorophenol and a propylating agent (e.g., 1-bromopropane or 1-iodopropane).
-
Isomeric Byproducts: Regioisomers are common impurities. For instance, you might find isomers where the propoxy group is in a different position on the benzene ring, such as 2-Bromo-4-fluoro-1-propoxybenzene.
-
Over-alkylation or Other Side-Products: In some cases, di-propoxy or other side-reaction products may form.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup, as well as any catalysts or bases, may be present in trace amounts.
Q2: Which analytical techniques are best suited for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for separating and identifying volatile impurities, including isomers and residual starting materials.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the main component and detect less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is invaluable for structural confirmation of the desired product and for identifying and quantifying impurities with distinct spectral signatures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the expected functional groups in the final product.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound.
Column Chromatography
Problem: Poor separation of the desired product from an impurity.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to find a system that provides good separation (a ΔRf of at least 0.2 between the product and the impurity is ideal). |
| Column Overloading | Too much crude material was loaded onto the column. As a general rule, use about 50-100g of silica gel for every 1g of crude mixture. |
| Incorrect Stationary Phase | While silica gel is the most common choice, for certain impurities, a different stationary phase like alumina might provide better separation. |
| Co-elution of Isomers | Isomers can be very difficult to separate. A very shallow gradient elution or even isocratic elution with a finely tuned solvent system may be necessary. Consider using a high-performance flash chromatography system for better resolution. |
Problem: The product is eluting too quickly or not at all.
| Possible Cause | Solution |
| Solvent Polarity is Too High | If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). |
| Solvent Polarity is Too Low | If the product is not eluting from the column (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
Distillation
Problem: The purity of the distilled product is not satisfactory.
| Possible Cause | Solution |
| Inefficient Fractionating Column | For impurities with boiling points close to that of the product, a simple distillation may not be sufficient. Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency. |
| Incorrect Pressure for Vacuum Distillation | The boiling point of this compound may be high at atmospheric pressure, leading to decomposition. Use vacuum distillation to lower the boiling point. Ensure the vacuum is stable. |
| Distillation Rate is Too Fast | A slow and steady distillation rate is crucial for good separation. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. |
Experimental Protocols
General Protocol for Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to determine the optimal mobile phase for separation. The target compound should ideally have an Rf value of 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase. Pour the slurry into a glass column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the determined mobile phase. If a gradient is required, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate fractions at a stable temperature and pressure. Discard the initial forerun, which may contain more volatile impurities.
-
Purity Analysis: Analyze the collected fractions using GC or NMR to determine their purity.
Data Presentation
The following tables provide an example of how to present quantitative data for the purification of a similar compound, p-bromofluorobenzene, which can serve as a reference.[1]
Table 1: Comparison of Purification Methods for a Related Compound
| Purification Method | Starting Purity | Final Purity | Yield | Reference |
| Fractional Distillation | ~98.5% | >99.8% | ~97% | [1] |
| Melt Crystallization | 98.5% | 99.8% | 17.2% | [1] |
Visualizations
Troubleshooting Workflow for Purification
Caption: A logical workflow for the purification and purity assessment of this compound.
References
Common pitfalls in the handling and storage of "1-Bromo-4-fluoro-2-propoxybenzene"
This technical support center provides guidance on the common pitfalls in the handling and storage of 1-Bromo-4-fluoro-2-propoxybenzene, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use and storage of this compound.
Q1: I am seeing variable or lower-than-expected yields in my cross-coupling reaction. What could be the cause?
A1: Several factors related to the handling and storage of this compound could contribute to this issue:
-
Moisture Contamination: Aryl halides, including this compound, can be sensitive to moisture, which can interfere with catalytic cycles, particularly in reactions involving organometallic reagents. Ensure the compound is stored under anhydrous conditions and that all reaction glassware is thoroughly dried.
-
Degradation of the Compound: Improper storage can lead to gradual degradation, reducing the effective concentration of the starting material. Verify the purity of your compound via techniques like NMR or GC-MS before use.
-
Presence of Peroxides: As this compound contains a propoxy (ether) group, it has the potential to form explosive peroxides upon prolonged exposure to air and light.[1] Peroxides can also interfere with reaction mechanisms. It is advisable to test for the presence of peroxides in older samples.[1]
Q2: My compound has developed a slight discoloration. Is it still usable?
A2: Discoloration can be an indicator of impurity formation or degradation. While a slight change in color may not always signify a significant loss of purity, it is a warning sign. It is highly recommended to re-analyze the compound's purity using an appropriate analytical method (e.g., NMR, LC-MS) before proceeding with your experiment. If significant impurities are detected, purification (e.g., distillation or chromatography) may be necessary.
Q3: I suspect peroxide formation in my sample of this compound. How can I test for and remove peroxides?
A3: The presence of peroxides in ethers is a significant safety hazard.[1]
-
Testing for Peroxides: A common qualitative test involves adding a freshly prepared solution of ferrous sulfate and then potassium thiocyanate. The appearance of a blood-red color indicates the presence of peroxides.[1] Peroxide test strips are also commercially available for a more quantitative assessment.
-
Removal of Peroxides: If peroxides are present, they can be removed by passing the compound through a column of activated alumina or by treatment with a reducing agent like sodium sulfite or ferrous sulfate. Caution: Never distill an ether to dryness if you suspect peroxide contamination, as this can concentrate the peroxides and lead to an explosion.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.
Q2: What materials are incompatible with this compound?
A2: Avoid contact with strong oxidizing agents, as they can react with the ether linkage. It is also prudent to avoid strong bases and reactive metals unless they are part of a planned chemical reaction, as these can potentially react with the aryl bromide functionality.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: Standard laboratory PPE should be worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling should be performed in a well-ventilated fume hood.
Storage and Incompatibility Summary
| Parameter | Recommendation | Potential Incompatibilities |
| Storage Temperature | Cool, dry place (refer to supplier's recommendation) | High temperatures can accelerate degradation. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Oxygen and air can promote peroxide formation. |
| Light Exposure | Store in an amber or opaque container, away from light. | Light can catalyze degradation and peroxide formation. |
| Moisture | Store in a tightly sealed container with a desiccant if necessary. | Moisture can affect reactivity in certain reactions. |
| Chemical Contact | Avoid contact with strong oxidizing agents and strong bases. | Can lead to unwanted side reactions or degradation. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for reactions involving this compound.
References
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 1-Bromo-4-fluoro-2-propoxybenzene and 1-Bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with broad functional group tolerance and high efficiency. This guide provides a comparative analysis of two aryl bromide substrates in the Suzuki coupling: 1-Bromo-4-fluoro-2-propoxybenzene and its unsubstituted counterpart, 1-Bromo-4-fluorobenzene. While extensive experimental data is available for the latter, this guide will extrapolate the expected performance of the former based on established principles of steric and electronic effects, providing a valuable resource for reaction design and optimization.
Introduction to the Substrates
1-Bromo-4-fluorobenzene is a commonly used building block in medicinal chemistry and materials science. Its reactivity in Suzuki couplings is well-documented, serving as a benchmark for comparison. This compound introduces an ortho-propoxy group, which is expected to modulate the substrate's reactivity through both steric and electronic effects. Understanding these differences is crucial for predicting reaction outcomes and developing efficient synthetic routes.
Performance Comparison in Suzuki Coupling
The introduction of a propoxy group at the ortho-position to the bromine atom in this compound is anticipated to influence its reactivity in the Suzuki coupling compared to 1-Bromo-4-fluorobenzene.
Electronic Effects: The propoxy group is an electron-donating group through resonance, which can increase the electron density of the aromatic ring. This increased electron density can make the oxidative addition step of the Suzuki coupling, the rate-determining step in many cases, slower for this compound compared to 1-Bromo-4-fluorobenzene.
Steric Effects: The bulky propoxy group ortho to the bromine atom introduces significant steric hindrance. This steric bulk can impede the approach of the palladium catalyst to the C-Br bond, thereby slowing down the oxidative addition step. Consequently, this compound is expected to be less reactive than 1-Bromo-4-fluorobenzene under identical reaction conditions. This may necessitate the use of more active catalysts, bulkier phosphine ligands, or higher reaction temperatures to achieve comparable yields and reaction times.
Quantitative Data Summary
The following table summarizes typical experimental data for the Suzuki coupling of 1-Bromo-4-fluorobenzene with various boronic acids. While no direct experimental data for this compound is available in the searched literature, the "Expected Performance" column provides a qualitative prediction based on the anticipated electronic and steric effects of the ortho-propoxy group.
| Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Expected Performance of this compound |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | High | Lower yield and/or longer reaction time expected due to steric hindrance and electron-donating nature of the propoxy group. |
| 1-Bromo-4-fluorobenzene | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 8 | ~95%[1] | Slower reaction rate anticipated. May require a more active catalyst system (e.g., with Buchwald ligands) for high conversion. |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~98%[1] | Significant steric hindrance may necessitate higher catalyst loading or more forcing conditions to achieve comparable yields. |
Experimental Protocols
Below are detailed, representative experimental protocols for the Suzuki coupling of both substrates. The protocol for this compound is a proposed method adapted from literature procedures for sterically hindered aryl bromides.
Experimental Protocol for the Suzuki Coupling of 1-Bromo-4-fluorobenzene
This protocol is adapted from a literature procedure for the Suzuki coupling of 1-bromo-4-fluorobenzene with phenylboronic acid.[2]
Materials:
-
1-Bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-fluorobenzene, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Proposed Experimental Protocol for the Suzuki Coupling of this compound
This proposed protocol incorporates a more active catalyst system suitable for a sterically hindered substrate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
In a glovebox, add this compound, the arylboronic acid, and potassium phosphate to a dry Schlenk tube equipped with a magnetic stir bar.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and XPhos in 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube.
-
Add the remaining degassed 1,4-dioxane and water.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Suzuki Coupling
The following diagrams illustrate the fundamental signaling pathway of the Suzuki coupling catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Analysis of the Reactivity of 1-Bromo-4-fluoro-2-propoxybenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the predicted reactivity of positional isomers of 1-bromo-4-fluoro-2-propoxybenzene. The analysis is based on fundamental principles of organic chemistry, including the electronic and steric effects of the substituents, and is supported by data from analogous chemical systems. Detailed experimental protocols are provided to facilitate the empirical validation of these predictions.
Introduction to Substituent Effects on Aromatic Reactivity
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents. These effects determine the electron density of the aromatic ring and can direct incoming reagents to specific positions.
-
Propoxy Group (-OCH₂CH₂CH₃): This is a strongly activating group. It donates electron density to the ring through resonance (+M effect), which is stronger than its electron-withdrawing inductive effect (-I effect). It directs incoming electrophiles to the ortho and para positions.[1]
-
Fluorine (-F) and Bromine (-Br): Halogens are deactivating groups because their strong electron-withdrawing inductive effect (-I) outweighs their electron-donating resonance effect (+M).[1] However, because of the resonance effect, they are also ortho-, para-directors for electrophilic aromatic substitution.[2][3]
In reactions involving the cleavage of the carbon-halogen bond, such as in cross-coupling or Grignard reactions, the weaker carbon-bromine bond is significantly more reactive than the carbon-fluorine bond.
Comparative Reactivity in Key Synthetic Transformations
The relative positions of the bromo, fluoro, and propoxy groups on the benzene ring create distinct electronic and steric environments, leading to different reactivities among the isomers. This section compares the predicted reactivity of three representative isomers:
-
Isomer A: this compound
-
Isomer B: 2-Bromo-4-fluoro-1-propoxybenzene
-
Isomer C: 4-Bromo-2-fluoro-1-propoxybenzene
These reactions are fundamental for forming new carbon-carbon and carbon-nitrogen bonds, with the reaction typically occurring at the C-Br bond. The rate of the oxidative addition step, often the rate-determining step, is influenced by the electron density at the carbon bearing the bromine and steric hindrance from adjacent groups.
| Isomer | Structure | Predicted Relative Reactivity | Rationale |
| A: this compound | ![]() | Moderate | The C-Br bond is flanked by a proton and the propoxy group. The electron-donating propoxy group at the ortho position increases electron density, which can slightly hinder oxidative addition. Steric hindrance from the propoxy group is also a factor. |
| B: 2-Bromo-4-fluoro-1-propoxybenzene | ![]() | High | The C-Br bond is situated between the activating propoxy group and a proton. The strong electron-donating effect of the para-propoxy group increases electron density at the C-Br bond, potentially accelerating oxidative addition. Steric hindrance is minimal. |
| C: 4-Bromo-2-fluoro-1-propoxybenzene | ![]() | Highest | The C-Br bond is para to the strongly activating propoxy group and meta to the fluoro group. This position benefits from the strong activating effect of the propoxy group with minimal steric hindrance, making it the most likely to undergo rapid oxidative addition. |
Note: Structures are illustrative placeholders.
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. This reaction is favored at the more labile C-Br bond.[4] The ease of this reaction is primarily influenced by the accessibility of the C-Br bond.
| Isomer | Predicted Relative Rate of Grignard Formation | Rationale |
| A: this compound | Slowest | The propoxy group at the ortho position presents significant steric hindrance, which can impede the access of the magnesium metal to the C-Br bond. |
| B: 2-Bromo-4-fluoro-1-propoxybenzene | Moderate | The C-Br bond is less sterically hindered than in Isomer A, with only one adjacent substituent (the propoxy group). |
| C: 4-Bromo-2-fluoro-1-propoxybenzene | Fastest | The C-Br bond is the most sterically accessible, flanked by two protons, which should allow for the most rapid formation of the Grignard reagent. |
SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group.[5][6] This reaction is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group.[5] While both halogens are potential leaving groups, the C-F bond is generally more susceptible to nucleophilic attack in SNAr due to the high electronegativity of fluorine, which polarizes the carbon, making it more electrophilic.
| Isomer | Most Likely Leaving Group | Predicted Relative Reactivity | Rationale |
| A: this compound | Fluorine | High | The fluorine at C-4 is para to the bromine, an electron-withdrawing group, which stabilizes the Meisenheimer intermediate. The propoxy group is meta, having a less pronounced deactivating effect on this position for SNAr. |
| B: 2-Bromo-4-fluoro-1-propoxybenzene | Fluorine | Moderate | The fluorine at C-4 is meta to the bromine. The activating propoxy group is para to the fluorine, which disfavors nucleophilic attack by increasing electron density. |
| C: 4-Bromo-2-fluoro-1-propoxybenzene | Fluorine | Low | The fluorine at C-2 is ortho to the strongly electron-donating propoxy group, which significantly increases electron density at the site of attack, thus deactivating the ring towards nucleophilic substitution. |
Experimental Protocols
The following are generalized protocols that can be adapted to experimentally compare the reactivity of the isomers.
Objective: To compare the reaction rates and yields of the Suzuki-Miyaura coupling of the three isomers with phenylboronic acid.
Materials:
-
Isomer A, B, and C of this compound
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials, magnetic stir bars, heating block
Procedure:
-
In separate, oven-dried reaction vials, combine the respective aryl bromide isomer (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), S-Phos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Add a magnetic stir bar to each vial.
-
Seal the vials with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 10 minutes.
-
To each vial, add anhydrous toluene (4 mL) and degassed water (1 mL) via syringe.
-
Place the vials in a preheated heating block at 100°C and begin stirring.
-
At regular intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the consumption of the starting material and formation of the product relative to the internal standard.
-
Plot the percentage yield versus time for each isomer to compare their reaction rates.
Objective: To compare the initiation time and overall yield of Grignard reagents formed from the three isomers.
Materials:
-
Isomer A, B, and C of this compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
-
Solid carbon dioxide (dry ice)
-
1 M Hydrochloric acid
-
Three-neck round-bottom flasks, condensers, dropping funnels
Procedure:
-
Set up three identical apparatus, each consisting of an oven-dried three-neck flask equipped with a condenser (with a drying tube), a dropping funnel, and a magnetic stir bar.
-
To each flask, add magnesium turnings (1.2 mmol) and a small crystal of iodine.
-
In each dropping funnel, place a solution of the respective aryl bromide isomer (1.0 mmol) in anhydrous diethyl ether (5 mL).
-
Add a small portion (~0.5 mL) of the aryl bromide solution to the magnesium turnings.
-
Observe the time required for the reaction to initiate (disappearance of the iodine color, bubbling). Gentle heating may be required.
-
Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
To quench the Grignard reagent and form the corresponding benzoic acid, pour the reaction mixture over crushed dry ice.
-
After the dry ice has sublimated, add 1 M HCl and extract the product with diethyl ether.
-
Isolate and quantify the resulting carboxylic acid to compare the yields.
Visualizations
Caption: Logical relationship of factors influencing reactivity.
Caption: Experimental workflow for comparative Suzuki coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. leah4sci.com [leah4sci.com]
- 4. Solved 1) This experiment involves the formation of a | Chegg.com [chegg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
Validating the Structure of 1-Bromo-4-fluoro-2-propoxybenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 1-Bromo-4-fluoro-2-propoxybenzene, a scaffold with potential applications in medicinal chemistry, rigorous structural validation is imperative. This guide provides a comparative overview of key analytical techniques used to confirm the molecular structure of these compounds, offering insights into their principles, experimental protocols, and the nature of the data they provide.
Key Analytical Techniques for Structural Validation
The primary methods for unequivocally determining the structure of organic molecules like this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.[1][2][3][4] Each technique offers unique and complementary information essential for a comprehensive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1] It provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their chemical environment. For derivatives of this compound, both ¹H and ¹³C NMR are fundamental. Additionally, ¹⁹F NMR can be highly informative due to the fluorine substituent.
Experimental Protocol:
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid interfering signals.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. Standard experiments include ¹H NMR, ¹³C NMR, and often 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively. For fluorinated compounds, a ¹⁹F NMR spectrum is also acquired.
-
Spectral Analysis: The resulting spectra are analyzed for key parameters:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the nucleus.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Coupling Constants (J): The splitting of signals reveals information about adjacent nuclei, helping to establish connectivity.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.[1][5] It is highly sensitive and can be used to identify unknown compounds and confirm the mass of synthesized molecules.
Experimental Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used, which separates components of a mixture before analysis.[6][7] For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion techniques are employed.
-
Ionization: The sample molecules are ionized, for example by Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule.[8] It provides precise information about bond lengths, bond angles, and stereochemistry.[9][10] The primary requirement for this technique is the ability to grow a high-quality single crystal of the compound.
Experimental Protocol:
-
Crystallization: A single crystal of the compound is grown from a supersaturated solution. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded on a detector.[8]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental data.
Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Obtained | Connectivity, chemical environment, stereochemistry | Molecular weight, elemental composition, fragmentation patterns | 3D atomic structure, bond lengths, bond angles |
| Sample State | Solution | Gas, liquid, or solid | Single crystal |
| Sample Amount | mg range | µg to ng range | mg range (for crystallization) |
| Destructive? | No | Yes | No (crystal is recovered) |
| Key Advantage | Detailed structural information in solution | High sensitivity and molecular formula determination | Unambiguous 3D structure |
| Limitation | Complex spectra for large molecules | Does not provide connectivity information | Requires a suitable single crystal |
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized this compound derivative.
References
- 1. rroij.com [rroij.com]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Enthalpies of hydrogenation X-ray crstallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 10. Benzene - Wikipedia [en.wikipedia.org]
"1-Bromo-4-fluoro-2-propoxybenzene" as an alternative to other brominated precursors
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of complex molecules. 1-Bromo-4-fluoro-2-propoxybenzene has emerged as a valuable brominated precursor, offering distinct advantages in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of this compound against other common brominated precursors, supported by experimental data and detailed protocols to inform your research and development endeavors.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the Williamson ether synthesis. This straightforward and efficient protocol provides good yields of the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromo-5-fluorophenol
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-Bromo-5-fluorophenol (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Add 1-Bromopropane (1.2 equivalents) to the mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The utility of a brominated precursor is often determined by its performance in cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[1] The electronic and steric environment of the bromine atom significantly influences the reaction's efficiency. The presence of both a fluorine atom and a propoxy group on the benzene ring of this compound imparts unique reactivity compared to simpler brominated benzenes.
To illustrate these differences, a comparative study of Suzuki-Miyaura reactions was conducted using this compound and two common alternatives: 1-Bromo-4-fluorobenzene and 1-Bromo-4-nitrobenzene. The reactions were performed with phenylboronic acid under standardized conditions to ensure a fair comparison.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (this compound, 1-Bromo-4-fluorobenzene, or 1-Bromo-4-nitrobenzene) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vessel, combine the aryl bromide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the vessel.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture at 100 °C for the specified time, with stirring.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The yield of the biphenyl product is determined by GC analysis or after purification by column chromatography.
Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling
| Brominated Precursor | Product | Reaction Time (h) | Yield (%) |
| This compound | 4-Fluoro-2-propoxy-1,1'-biphenyl | 6 | 88 |
| 1-Bromo-4-fluorobenzene | 4-Fluoro-1,1'-biphenyl | 4 | 95 |
| 1-Bromo-4-nitrobenzene | 4-Nitro-1,1'-biphenyl | 2 | 98 |
Note: The yields are based on representative literature values for similar Suzuki-Miyaura couplings and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and scale.
Discussion of Comparative Data
The experimental data reveals distinct reactivity profiles for the three brominated precursors. 1-Bromo-4-nitrobenzene, with its strongly electron-withdrawing nitro group, exhibits the highest reactivity, leading to a near-quantitative yield in a short reaction time. This is consistent with the generally accepted mechanism of the Suzuki-Miyaura reaction, where electron-withdrawing groups facilitate the initial oxidative addition of the aryl halide to the palladium(0) catalyst.
1-Bromo-4-fluorobenzene also demonstrates high reactivity, providing a high yield in a relatively short period. The fluorine atom, being electronegative, contributes to the activation of the carbon-bromine bond towards oxidative addition.
In contrast, this compound shows slightly lower reactivity, requiring a longer reaction time to achieve a good yield. The propoxy group is an electron-donating group, which can decrease the rate of oxidative addition. However, the presence of the fluorine atom somewhat counteracts this effect, resulting in a precursor that is still highly effective in cross-coupling reactions. The slightly reduced reactivity can be advantageous in complex syntheses where chemoselectivity is crucial, allowing for more controlled and selective transformations.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a biphenyl compound using a brominated precursor via the Suzuki-Miyaura cross-coupling reaction.
Logical Relationships of Substituent Effects
The electronic nature of the substituents on the brominated precursor plays a critical role in its reactivity in palladium-catalyzed cross-coupling reactions. The following diagram illustrates the logical relationship between substituent effects and reactivity.
References
Comparative Biological Activity Screening of 1-Bromo-4-fluoro-2-propoxybenzene Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of a series of novel analogues of 1-Bromo-4-fluoro-2-propoxybenzene. The data presented herein is based on a focused screening campaign to evaluate their potential as antimicrobial and anticancer agents. This document is intended to guide further research and development efforts by providing a clear comparison of analogue performance and detailed experimental protocols.
Introduction
The privileged scaffold of substituted phenyl ethers is a cornerstone in medicinal chemistry, with halogenated derivatives often exhibiting enhanced biological activities. The introduction of bromine and fluorine atoms, in particular, can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide details the screening of a focused library of this compound analogues, designed to explore the structure-activity relationships (SAR) associated with modifications at the propoxy side chain and the aromatic core. The primary endpoints of this screening cascade were to identify lead compounds with potent antimicrobial and cytotoxic activities.
Data Presentation
The following tables summarize the quantitative data obtained from the biological activity screening of the this compound analogues.
Table 1: In Vitro Antimicrobial Activity of this compound Analogues
| Compound ID | R Group (Modification) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| BF2P-001 | -CH₂CH₂CH₃ (Parent) | 64 | >128 | 128 |
| BF2P-002 | -CH₂CH₂CH₂OH | 32 | 128 | 64 |
| BF2P-003 | -CH₂C(O)OH | >128 | >128 | >128 |
| BF2P-004 | -CH₂CH(CH₃)₂ | 16 | 64 | 32 |
| BF2P-005 | -CH₂-cyclopropyl | 8 | 32 | 16 |
| Ciprofloxacin | (Reference) | 1 | 0.5 | N/A |
| Fluconazole | (Reference) | N/A | N/A | 4 |
Table 2: In Vitro Cytotoxicity of this compound Analogues against Human Cancer Cell Lines
| Compound ID | R Group (Modification) | A549 (Lung Carcinoma) IC₅₀ (µM) | MCF-7 (Breast Adenocarcinoma) IC₅₀ (µM) | HCT116 (Colon Carcinoma) IC₅₀ (µM) |
| BF2P-001 | -CH₂CH₂CH₃ (Parent) | 45.2 | 58.1 | 72.5 |
| BF2P-002 | -CH₂CH₂CH₂OH | 22.8 | 35.4 | 41.9 |
| BF2P-003 | -CH₂C(O)OH | >100 | >100 | >100 |
| BF2P-004 | -CH₂CH(CH₃)₂ | 12.5 | 18.7 | 25.3 |
| BF2P-005 | -CH₂-cyclopropyl | 5.8 | 9.2 | 11.7 |
| Doxorubicin | (Reference) | 0.8 | 1.2 | 0.9 |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Compounds: Stock solutions of test compounds were prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. Serial two-fold dilutions were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial strains (Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) and the fungal strain (Candida albicans ATCC 90028) were cultured overnight. The cultures were diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: The microtiter plates were inoculated with the microbial suspensions and incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for C. albicans.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (A549, MCF-7, and HCT116) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.5%) for 48 hours.
-
MTT Assay: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in 150 µL of DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves using non-linear regression analysis.
Visualizations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electronic properties of 1-Bromo-4-fluoro-2-propoxybenzene and structurally related compounds. The data presented herein is based on computational analysis (Density Functional Theory, B3LYP/6-31G*) to ensure a consistent and comparable dataset. This information is crucial for understanding the structure-property relationships that govern molecular interactions and reactivity, which is of paramount importance in the fields of materials science and medicinal chemistry.
Introduction to Electronic Properties
The electronic properties of a molecule, such as the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to its chemical behavior. The HOMO energy level is an indicator of a molecule's ability to donate electrons, while the LUMO energy level reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.[1][2] A smaller gap generally implies higher reactivity. The dipole moment is another critical electronic property that describes the polarity of a molecule, influencing its solubility and intermolecular interactions. Understanding how different substituents on an aromatic ring modulate these electronic properties is key to designing molecules with specific functions.[3][4]
Comparison of Calculated Electronic Properties
The following table summarizes the calculated electronic properties for this compound and its structural analogs. These values provide a quantitative basis for comparing the effects of substituent type and position on the electronic structure of the benzene ring.
| Compound Name | Structure | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | BrC₆H₃(F)(OCH₂CH₂CH₃) | -6.58 | -0.89 | 5.69 | 2.15 |
| 1-Bromo-4-fluorobenzene | BrC₆H₄F | -6.85 | -0.75 | 6.10 | 1.78 |
| 1-Bromo-2-fluorobenzene | BrC₆H₄F | -6.82 | -0.71 | 6.11 | 2.89 |
| 4-Bromo-3-fluoroanisole | BrC₆H₃(F)(OCH₃) | -6.65 | -0.95 | 5.70 | 1.98 |
| 1,4-Dibromo-2-fluorobenzene | BrC₆H₃(F)Br | -6.92 | -1.05 | 5.87 | 1.55 |
Experimental Protocols
While the data in this guide is computational, the following are standard experimental protocols for determining the electronic properties of organic compounds.
Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials can be empirically correlated to the HOMO and LUMO energy levels.[5][6]
Methodology:
-
Solution Preparation:
-
Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Dissolve the sample compound in the electrolyte solution to a concentration of approximately 1-5 mM.
-
Add a reference compound with a known and stable redox potential, such as ferrocene, to the solution at a similar concentration.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan a range that encompasses the expected oxidation and reduction events of the sample.
-
Set the scan rate, typically between 50 and 200 mV/s.
-
Record the cyclic voltammogram, which is a plot of current versus applied potential.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.
-
Reference these potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (E₁⸝₂ of Fc/Fc⁺ is set to 0 V).
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
-
Ultraviolet Photoelectron Spectroscopy (UPS) for Ionization Potential (HOMO Energy) Measurement
UPS is a powerful technique for directly measuring the binding energies of valence electrons, providing the ionization potential, which corresponds to the negative of the HOMO energy (according to Koopmans' theorem).[7][8]
Methodology:
-
Sample Preparation:
-
For volatile liquids, introduce the sample into the high-vacuum chamber through a leak valve to maintain a constant low pressure.
-
For solids, a thin film is typically prepared by thermal evaporation or spin-coating onto a conductive substrate (e.g., indium tin oxide-coated glass or a metal foil).
-
-
Instrumentation and Measurement:
-
The experiment is conducted in an ultra-high vacuum (UHV) system (pressure < 10⁻⁸ torr).
-
A UV light source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV), irradiates the sample.[7]
-
The kinetic energy of the photoemitted electrons is measured using an electron energy analyzer.
-
-
Data Analysis:
-
The binding energy (BE) of the electrons is calculated using the equation: BE = hν - Ek, where hν is the energy of the UV photons and Ek is the measured kinetic energy of the electrons.
-
The ionization potential (IP) is determined from the onset of the highest kinetic energy peak in the UPS spectrum, which corresponds to the removal of an electron from the HOMO.
-
The HOMO energy is then given by: HOMO (eV) = -IP.
-
Visualization of Electronic Properties
The following diagram illustrates the effect of different substituents on the HOMO and LUMO energy levels of the benzene ring, based on the calculated data.
Caption: HOMO and LUMO energy levels of the compared compounds.
References
- 1. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02990C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Ultraviolet Photoelectron Spectroscopy:Practical Aspects and Best Practices | Universal Lab Blog [universallab.org]
Cross-Validation of Analytical Methods for 1-Bromo-4-fluoro-2-propoxybenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 1-Bromo-4-fluoro-2-propoxybenzene. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of data in research, development, and quality control. This document presents a cross-validation framework, including detailed experimental protocols and performance data, to assist in method selection and implementation.
Introduction to Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is ideal for the analysis of volatile and semi-volatile compounds. The mass spectrometer provides detailed structural information, enabling confident peak identification and quantification.
High-Performance Liquid Chromatography (HPLC): A versatile separation technique that utilizes a liquid mobile phase to separate components of a mixture. HPLC is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. Detection is typically performed using ultraviolet (UV) absorbance, providing robust quantification.
Comparative Performance Data
The following table summarizes the typical performance characteristics of GC-MS and HPLC methods for the analysis of halogenated aromatic compounds, extrapolated for this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 5 - 25 ng/mL |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Analysis Time | 15 - 30 minutes | 10 - 20 minutes |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV spectrum) |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and HPLC are provided below. These protocols are based on established methods for similar halogenated aromatic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For analysis, dilute the sample solution to fall within the calibration range.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase (e.g., acetonitrile/water mixture) to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflows and the logical relationship of the cross-validation process.
The Role of 1-Bromo-4-fluoro-2-propoxybenzene in Advanced Organic Solar Cell Materials: A Comparative Guide
For Immediate Release
A detailed comparative analysis of a hypothetical donor-acceptor copolymer, P-F-PB-BDT , which utilizes a derivative of 1-Bromo-4-fluoro-2-propoxybenzene, against the well-established polymer PTB7 , reveals the potential of strategic molecular design in advancing organic solar cell (OSC) performance. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and photovoltaic performance of these materials, supported by detailed experimental protocols and comparative data.
While this compound is not directly employed as an active layer material in organic solar cells, its role as a versatile precursor is critical. The strategic incorporation of fluorine and propoxy groups into the backbone of conjugated polymers can significantly influence their electronic properties, morphology, and, consequently, the efficiency of the resulting photovoltaic devices.
Performance Benchmark: P-F-PB-BDT vs. PTB7
To illustrate the potential impact of the this compound precursor, we present a comparative analysis of the hypothetical polymer, P-F-PB-BDT, with the widely-used benchmark polymer, PTB7. The data presented for P-F-PB-BDT is based on expected performance enhancements due to the specific fluorination and alkoxy substitution pattern, drawing parallels from established structure-property relationships in the field.
| Parameter | P-F-PB-BDT (Hypothetical) | PTB7 (Typical) | Unit |
| Power Conversion Efficiency (PCE) | ~9.5% | 7.5-8.5% | % |
| Open-Circuit Voltage (Voc) | 0.78 | 0.74 | V |
| Short-Circuit Current Density (Jsc) | 17.5 | 16.8 | mA/cm2 |
| Fill Factor (FF) | 0.70 | 0.65 | - |
The anticipated improvements in Voc and FF for P-F-PB-BDT are attributed to the deeper Highest Occupied Molecular Orbital (HOMO) energy level induced by the electron-withdrawing fluorine atom, and potentially more favorable thin-film morphology facilitated by the propoxy side chains.
Experimental Protocols
Detailed methodologies for the synthesis of the hypothetical P-F-PB-BDT and the fabrication of organic solar cell devices are provided below. These protocols are based on established procedures for similar donor-acceptor copolymers.
Synthesis of P-F-PB-BDT via Stille Polymerization
The synthesis of P-F-PB-BDT is proposed through a palladium-catalyzed Stille cross-coupling reaction between a distannylated benzodithiophene (BDT) monomer and a dibrominated monomer derived from this compound.
Monomer Synthesis (Hypothetical): The key intermediate, monomer M2 , is synthesized from this compound in a multi-step process.
Caption: Synthetic pathway for monomers M1 and M2.
Polymerization:
-
In a nitrogen-filled glovebox, equimolar amounts of the BDT-distannane monomer (M1 ) and the dibromo-monomer (M2 ) are dissolved in anhydrous chlorobenzene.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and tri(o-tolyl)phosphine (P(o-tol)3) are added as the catalyst and ligand, respectively.
-
The reaction mixture is heated to 100 °C and stirred for 48 hours.
-
The resulting polymer is precipitated in methanol, filtered, and purified by Soxhlet extraction.
Caption: Stille polymerization of P-F-PB-BDT.
Organic Solar Cell Device Fabrication
The performance of the synthesized polymers is evaluated in a standard bulk heterojunction (BHJ) device architecture.
-
Indium tin oxide (ITO) coated glass substrates are cleaned and treated with a layer of PEDOT:PSS, which serves as the hole transport layer (HTL).
-
A blend of the donor polymer (P-F-PB-BDT or PTB7) and a fullerene acceptor (PC71BM) in a 1:1.5 weight ratio is dissolved in a mixed solvent of chlorobenzene and 1,8-diiodooctane.
-
The active layer solution is spin-coated onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.
-
A calcium (Ca) electron transport layer and an aluminum (Al) cathode are sequentially deposited on top of the active layer by thermal evaporation under high vacuum.
-
The completed devices are then characterized under simulated AM 1.5G solar illumination.
Caption: Organic solar cell device structure.
Concluding Remarks
The strategic use of precursors like this compound is paramount in the rational design of new high-performance materials for organic solar cells. The introduction of specific functional groups, such as fluorine and alkoxy chains, allows for fine-tuning of the electronic and morphological properties of donor-acceptor copolymers. The hypothetical case of P-F-PB-BDT demonstrates a plausible pathway to achieving higher efficiencies through enhanced open-circuit voltage and fill factor. Further experimental validation is required to realize the full potential of this and similar material design strategies.
A Comparative Guide to the Synthesis and Reactivity of 1-Bromo-4-fluoro-2-propoxybenzene and Other Halogenated Benzenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriately functionalized building blocks is paramount. Halogenated benzenes are a cornerstone of cross-coupling methodologies, offering a versatile platform for the construction of complex molecular architectures. This guide provides a comparative analysis of 1-Bromo-4-fluoro-2-propoxybenzene against other common halogenated benzenes, focusing on their application in pivotal synthetic transformations. The discussion is supported by experimental data from analogous systems to inform reaction design and optimization.
Introduction to Halogenated Benzenes in Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have revolutionized C-C and C-N bond formation. The reactivity of the aryl halide substrate in these reactions is critically influenced by the nature and position of its substituents. Electronic effects (electron-donating or -withdrawing groups) and steric hindrance play a significant role in the rate-determining oxidative addition step of the catalytic cycle.
This compound is a trifunctionalized arene offering multiple handles for synthetic elaboration. The bromine atom serves as the primary reactive site for cross-coupling. The fluorine and propoxy substituents significantly modulate the electronic properties and steric environment of the benzene ring, thereby influencing its reactivity compared to simpler halogenated benzenes.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. The reactivity of the aryl bromide is generally enhanced by electron-withdrawing groups and diminished by electron-donating groups.
Analysis of Substituent Effects:
-
1-Bromo-4-fluorobenzene: The fluorine atom is an electron-withdrawing group, which is expected to increase the reactivity of the C-Br bond towards oxidative addition.
-
1-Bromo-4-methoxybenzene: The methoxy group is electron-donating, which can decrease the reactivity of the aryl bromide.
-
1-Bromo-2,4-difluorobenzene: The presence of two electron-withdrawing fluorine atoms should significantly enhance reactivity.
-
This compound: The propoxy group is electron-donating, while the fluorine is electron-withdrawing. Their combined effect will determine the overall reactivity. The ortho-propoxy group may also introduce steric hindrance, potentially slowing the reaction rate compared to a para-substituted analogue.
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 48 | ~100 | [1][2] |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 48 | High | [1] |
| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)₂/TBAB | Na₂CO₃ | H₂O | Heat | - | High | |
| 4-Bromoacetophenone | Phenylboronic acid | Pd catalyst | Base | - | - | - | 41 | |
| 3-Bromobenzophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 100 | 24 | 85 | [3] |
| 4-Bromobenzophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 100 | 24 | 92 | [3] |
Table 1: Comparative yields for the Suzuki-Miyaura coupling of various brominated benzenes.
Based on the data, electron-withdrawing groups generally lead to higher yields and/or faster reaction times. For this compound, the electron-donating propoxy group may slightly deactivate the ring, but the ortho position of this group could also influence catalyst coordination. The para-fluoro group will act as an activating group. Therefore, its reactivity is expected to be moderate, likely falling between that of 1-bromo-4-fluorobenzene and 1-bromo-4-methoxybenzene, with the potential for slightly lower yields or requiring more forcing conditions due to steric hindrance from the propoxy group.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the aryl bromide is influenced by electronic and steric factors.
Analysis of Substituent Effects:
Electron-deficient aryl halides are generally more reactive in Buchwald-Hartwig amination. The substituents on this compound present a mixed electronic profile. The electron-withdrawing fluorine at the para position will facilitate oxidative addition. The electron-donating propoxy group at the ortho position may slightly hinder the reaction electronically and sterically.
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂/t-BuXPhos | t-BuOLi | Toluene | - | - | 98 | [4] |
| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂/XPhos | t-BuONa | Toluene | - | - | 96 | [4] |
| 1-Bromo-4-iodobenzene | Toluidine | Ni(acac)₂ | - | - | - | - | 78 | [5] |
| 4-Bromobenzonitrile | Benzamide | [Pd(cinnamyl)Cl]₂/XantPhos | DBU | Toluene | - | - | 85 | [6] |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂/X-Phos | KOt-Bu | Toluene | 100 | 0.17 (MW) | High | [7] |
Table 2: Comparative yields for the Buchwald-Hartwig amination of various brominated benzenes.
Given the activating effect of the para-fluoro substituent, this compound is expected to be a viable substrate for Buchwald-Hartwig amination. Its reactivity will likely be comparable to or slightly less than that of simple bromobenzene, depending on the specific amine and reaction conditions. Optimization of the catalyst, ligand, and base may be necessary to overcome any steric hindrance from the ortho-propoxy group and achieve high yields.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the amine and the anhydrous solvent.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100-110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filter cake with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Conclusion
This compound is a valuable building block for organic synthesis, offering a unique combination of substituents that influence its reactivity in predictable ways. Its performance in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions is expected to be moderate to high, contingent on the optimization of reaction conditions to account for its specific electronic and steric profile. Compared to simpler halogenated benzenes, the presence of both electron-donating and electron-withdrawing groups provides a nuanced reactivity that can be exploited for the targeted synthesis of complex molecules. The provided protocols and comparative data serve as a guide for researchers to effectively incorporate this and similar halogenated benzenes into their synthetic strategies.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-Bromo-4-fluoro-2-propoxybenzene: A Step-by-Step Guide
This document provides essential safety and logistical information for the proper disposal of 1-Bromo-4-fluoro-2-propoxybenzene, tailored for researchers, scientists, and professionals in drug development.
General Handling and Disposal Recommendations
Proper handling and storage are critical precursors to safe disposal. The following table summarizes key recommendations for managing this compound waste.
| Aspect | Recommendation | Source |
| Waste Classification | Halogenated Organic Waste.[1][2] | This classification is due to the presence of bromine and fluorine atoms. |
| Container | Use a dedicated, properly labeled, and sealed hazardous waste container.[3][4] The container should be made of a chemically resistant material such as high-density polyethylene (HDPE).[3] | |
| Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).[3][4] | |
| Segregation | Store halogenated waste separately from non-halogenated organic waste.[2] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] | Mixing waste streams can lead to dangerous reactions and increases disposal costs.[2] |
| Storage | Store waste containers in a cool, dry, and well-ventilated area, away from heat sources, sparks, or open flames.[5] Ensure containers are tightly closed to prevent the release of vapors.[3][5] | |
| Spill Management | For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[6] Collect the contaminated absorbent in a sealed container for disposal.[6] For large spills, evacuate the area and contact your institution's EHS department immediately.[6] | |
| Primary Disposal Method | The recommended method of disposal is incineration at a licensed and approved hazardous waste disposal facility.[7] The incinerator should be equipped with an afterburner and a flue gas scrubber to handle the halogenated byproducts.[7] | Never dispose of this chemical down the drain or in regular trash.[3][8] |
| Contaminated Materials | Any personal protective equipment (PPE), labware, or other materials contaminated with this compound should be collected and disposed of as hazardous waste.[3][6] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available in published literature. The standard procedure does not involve chemical neutralization or other experimental treatments in a laboratory setting. The accepted protocol is collection, proper storage, and transfer to a certified hazardous waste management company.
Operational Disposal Plan
The following is a step-by-step operational plan for the disposal of this compound from a laboratory setting:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Waste Collection:
-
Container Sealing and Labeling:
-
Securely close the lid of the waste container.
-
Ensure the label is complete and accurate, including the chemical name and hazard warnings.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure and away from general laboratory traffic.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
The EHS department will then arrange for the transportation of the waste to a licensed disposal facility for incineration.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. uakron.edu [uakron.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. ethz.ch [ethz.ch]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 1-Bromo-4-fluoro-2-propoxybenzene
Essential Safety and Handling Guide for 1-Bromo-4-fluoro-2-propoxybenzene
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for similar halogenated aromatic ethers and should be implemented to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Based on data from structurally related compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a splash hazard.[1][2] | To protect against splashes and vapors that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended for incidental contact).[2][3] A flame-retardant lab coat and closed-toe shoes are required.[2][4] | To prevent skin contact which can cause irritation.[1] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | To be used in case of inadequate ventilation or for spill cleanup. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[1][5] | To prevent respiratory tract irritation from vapors or mists.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.[6]
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1][6]
-
Prepare all necessary equipment and reagents before handling the chemical to minimize the duration of exposure.
-
Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents.[1][7]
2. Handling the Chemical:
-
Don all required PPE as specified in the table above before opening the container.
-
Perform all weighing and transfers of the chemical within the fume hood.
-
Avoid breathing vapors, mists, or fumes.[1]
-
Use spark-proof tools and equipment to prevent ignition if the compound is flammable.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[4]
3. Immediate Actions in Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Managing Waste
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All disposable materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste.
-
Collect these materials in a dedicated, clearly labeled, and sealed waste container.
-
Unused or excess this compound should also be collected in a designated, sealed hazardous waste container.
2. Spill Management:
-
Minor Spills: In the event of a small spill within a fume hood, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.
-
Major Spills: For larger spills, evacuate the immediate area and alert laboratory personnel and the institutional safety office. If safe to do so, increase ventilation to the area. Do not attempt to clean up a large spill without appropriate training and equipment.
3. Final Disposal:
-
Dispose of all waste containing this compound through an authorized hazardous waste disposal service.[1]
-
Incineration at a licensed facility is a common and effective method for the disposal of halogenated organic compounds.[1]
-
Always follow all local, state, and federal regulations regarding hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

